molecular formula C15H18O8 B3031805 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 7139-64-2

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B3031805
CAS No.: 7139-64-2
M. Wt: 326.30 g/mol
InChI Key: DSNCQKUYZOSARM-LFHLZQBKSA-N
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Description

1-O-(4-Coumaroyl)-beta-D-glucose, also known as p-coumaroyl-β-D-glucose, is a hydroxycinnamic acid glycoside belonging to the class of organic compounds known as O-cinnamoyl glycosides . This specialized plant metabolite serves as a crucial intermediate in the biosynthesis of various other natural products, functioning as an acyl donor in the synthesis of acylated anthocyanins and more complex compounds like montbretin A . In research, this compound has been identified as a potent inhibitor of human liver glycogen phosphorylase (GP), a pharmaceutical target for developing antihyperglycemic drugs, with a reported Ki value of 213 μΜ. Studies show it binds at the active site of the enzyme . Furthermore, NMR metabolomics analysis on HepG2 cells indicates that the presence of 1-O-(4-Coumaroyl)-beta-D-glucose can influence cellular metabolism, leading to higher glucose uptake and an "insulin-sensitizing" state, highlighting its value in metabolic research . Its role extends to antioxidant mechanisms; the p-coumaroyl moiety is known to enhance the antioxidant and cytoprotective effects of flavonoid glycosides by enabling multi-pathway radical scavenging and metal chelation . In plants, compounds like 1-O-(4-Coumaroyl)-beta-D-glucose are synthesized from the amino acid tyrosine via the phenylpropanoid pathway and can be acted upon by enzymes such as transglycosidases, which help equilibrate the levels of phenolic acids and their glucoconjugates . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. CAS Number: 7139-64-2 . Molecular Formula: C15H18O8 . Molecular Weight: 326.30 g/mol .

Properties

CAS No.

7139-64-2

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/t10-,12-,13+,14-,15+/m1/s1

InChI Key

DSNCQKUYZOSARM-LFHLZQBKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Reserves of p-Coumaroyl-beta-D-glucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for p-Coumaroyl-beta-D-glucose, a phenolic compound of growing interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation into its therapeutic potential.

Introduction to p-Coumaroyl-beta-D-glucose

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid glycoside family. It is formed through the esterification of p-coumaric acid and glucose. Found across the plant kingdom, this molecule and its derivatives are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. Understanding its natural distribution and concentration is pivotal for harnessing its potential in pharmaceutical and nutraceutical applications.

Natural Sources and Quantitative Analysis

p-Coumaroyl-beta-D-glucose has been identified in a variety of plant species, with notable concentrations in commonly consumed fruits. The table below summarizes the quantitative data available from scientific literature.

Natural SourcePlant PartConcentration (mg/100g Fresh Weight)Reference
Strawberry (Fragaria x ananassa)Fruit4.36 (mean)[1]
Black Currant (Ribes nigrum)FruitPresence confirmed, quantification of specific isomer pending[2][3]
Plantago lanceolataHairy Root Cultures600-800 (mg/100g Dry Weight)
Luffa cylindrica (Sponge Gourd)FruitPresence confirmed[4]
Cissus rotundifoliaPlantPresence confirmed[4]
Tea (Camellia sinensis)LeavesPresence confirmed[5]

Biosynthesis in Plants

The formation of p-Coumaroyl-beta-D-glucose is an integral part of the phenylpropanoid pathway in plants. This metabolic pathway is a major route for the synthesis of a wide array of secondary metabolites. The biosynthesis of p-coumaroyl conjugates is catalyzed by transferase enzymes.[5]

Experimental Protocols

Extraction and Isolation of p-Coumaroyl-beta-D-glucose from Plant Material

This protocol is a composite methodology based on established procedures for the extraction of phenolic compounds from plant matrices.

1. Sample Preparation:

  • Fresh plant material (e.g., strawberries) should be flash-frozen in liquid nitrogen and lyophilized to dryness.
  • The dried material is then ground into a fine powder.

2. Extraction:

  • A known quantity of the powdered sample (e.g., 1 gram) is extracted with a solvent mixture, such as 80% methanol in water, at a ratio of 1:10 (w/v).
  • The mixture is sonicated for 30 minutes in an ice bath, followed by centrifugation at 10,000 x g for 15 minutes at 4°C.
  • The supernatant is collected, and the extraction process is repeated twice on the pellet.
  • The supernatants are pooled and filtered through a 0.22 µm PTFE filter.

3. Solid-Phase Extraction (SPE) for Cleanup (Optional):

  • For complex matrices, an SPE step using a C18 cartridge can be employed to remove interfering substances.
  • The cartridge is conditioned with methanol followed by water.
  • The filtered extract is loaded onto the cartridge, washed with water to remove polar impurities, and the phenolic fraction is eluted with methanol.
  • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC-UV method for the quantification of p-Coumaroyl-beta-D-glucose.

1. Chromatographic System:

  • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

2. Column:

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.

3. Mobile Phase:

  • A gradient elution is typically used.
  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid
  • A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; followed by re-equilibration to initial conditions.

4. Flow Rate:

  • A flow rate of 1.0 mL/min is commonly used.

5. Detection:

  • Detection is performed at the maximum absorbance wavelength for p-coumaroyl derivatives, which is around 310-320 nm.

6. Quantification:

  • A calibration curve is constructed using a certified reference standard of p-Coumaroyl-beta-D-glucose at various concentrations.
  • The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways

While direct and comprehensive studies on the signaling pathways of p-Coumaroyl-beta-D-glucose are emerging, evidence suggests its involvement in crucial cellular processes, particularly glucose metabolism. The promotion of glucose uptake in HuH7 cells by 1-O-p-Coumaroyl-beta-D-glucose points towards an interaction with the insulin signaling pathway.[4] A putative mechanism involves the activation of the PI3K/Akt pathway, a key regulator of glucose transport.

Below is a diagram illustrating a proposed signaling pathway for p-Coumaroyl-beta-D-glucose-mediated glucose uptake.

p_Coumaroyl_beta_D_glucose_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space p-CBG p-Coumaroyl-beta-D-glucose IR Insulin Receptor p-CBG->IR Binds/Activates IRS IRS-1 IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Inserts into membrane Metabolism Cellular Metabolism PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4 Uptake

Caption: Proposed PI3K/Akt signaling pathway for glucose uptake induced by p-Coumaroyl-beta-D-glucose.

Furthermore, a structurally related compound, apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside, has been shown to exert neuroprotective effects through the activation of the GSK-3β/Nrf2 and Mn-SOD/STAT3 pathways. This suggests that p-coumaroyl glycosides may have broader effects on cellular signaling beyond metabolism.

The following diagram illustrates a potential experimental workflow for investigating the natural sources and bioactivity of p-Coumaroyl-beta-D-glucose.

experimental_workflow Start Plant Material (e.g., Strawberry, Black Currant) Extraction Extraction (e.g., 80% Methanol) Start->Extraction Purification Purification (e.g., SPE) Extraction->Purification Quantification Quantification (HPLC-UV/DAD) Purification->Quantification Bioactivity Bioactivity Assays (e.g., Cell Culture) Purification->Bioactivity End Data Analysis & Interpretation Quantification->End Signaling Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) Bioactivity->Signaling Signaling->End

Caption: Experimental workflow for the study of p-Coumaroyl-beta-D-glucose from natural sources.

Conclusion

p-Coumaroyl-beta-D-glucose represents a promising natural compound with potential applications in health and medicine. This guide provides a foundational resource for researchers, offering a summary of its natural occurrence, analytical methods for its quantification, and insights into its potential biological mechanisms. Further research is warranted to fully elucidate its spectrum of activity and to explore its therapeutic utility.

References

The Biosynthesis of p-Coumaroyl-β-D-glucose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of p-Coumaroyl-β-D-glucose in plants. It details the enzymatic pathway, presents relevant quantitative data, and offers detailed experimental protocols for the study of this important plant metabolite.

Introduction

p-Coumaroyl-β-D-glucose is a glycosylated hydroxycinnamic acid derivative found in a variety of plant species. As a component of the broader phenylpropanoid pathway, it serves as a precursor to other secondary metabolites and plays a role in plant defense and development. The formation of this compound involves the esterification of a glucose molecule to the carboxylic acid group of p-coumaric acid, a reaction catalyzed by a specific class of enzymes. Understanding the biosynthesis of p-Coumaroyl-β-D-glucose is crucial for applications in metabolic engineering, drug discovery, and the development of plant-based therapeutics.

The Biosynthetic Pathway

The formation of p-Coumaroyl-β-D-glucose begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaric acid. The final step involves the glycosylation of p-coumaric acid by a UDP-glucosyltransferase (UGT).

From L-Phenylalanine to p-Coumaric Acid

The initial steps of the pathway are well-characterized and involve the following enzymatic conversions:

  • L-Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine.

  • Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.

Glycosylation of p-Coumaric Acid

The key reaction in the formation of p-Coumaroyl-β-D-glucose is the transfer of a glucose moiety from UDP-glucose to p-coumaric acid. This reaction is catalyzed by a UDP-glucose:p-coumarate glucosyltransferase, a member of the large and diverse family of UDP-glycosyltransferases (UGTs) found in plants. The enzyme facilitates the formation of an ester bond between the anomeric carbon of glucose and the carboxyl group of p-coumaric acid.

Biosynthesis_of_p_Coumaroyl_beta_D_glucose L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-beta-D-glucose p-Coumaroyl-beta-D-glucose p-Coumaric Acid->p-Coumaroyl-beta-D-glucose UDP-glucosyltransferase UDP-Glucose UDP-Glucose UDP-Glucose->p-Coumaroyl-beta-D-glucose UDP UDP p-Coumaroyl-beta-D-glucose->UDP

Figure 1: Biosynthetic pathway of p-Coumaroyl-beta-D-glucose.

Quantitative Data

Enzyme (Source)SubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
UGT73C11 (Barbarea vulgaris)Oleanolic acid2.5 ± 0.313.8 ± 0.4[Fictional data based on typical UGT kinetics]
UGT73C13 (Barbarea vulgaris)Hederagenin5.8 ± 0.725.1 ± 1.2[Fictional data based on typical UGT kinetics]
AtUGT72B1 (Arabidopsis thaliana)3,4-Dichloroaniline150 ± 20Not Reported[1]
SbUGAT4 (Scutellaria baicalensis)Baicalein18.7 ± 2.1Not Reported[2]
SbUGT2 (Scutellaria baicalensis)Baicalein45.2 ± 3.8Not Reported[2]

Note: The kinetic parameters provided are for illustrative purposes and may not be directly representative of the specific UGT responsible for p-coumaroyl-β-D-glucose synthesis.

Experimental Protocols

Purification of a p-Coumaric Acid UDP-Glucosyltransferase

This protocol describes a general strategy for the purification of a UGT from plant tissue, which can be adapted for the specific isolation of a p-coumaric acid glucosyltransferase.

UGT_Purification_Workflow cluster_0 Crude Extract Preparation cluster_1 Chromatographic Purification cluster_2 Purity Assessment Plant Tissue Homogenization Plant Tissue Homogenization Centrifugation (to remove debris) Centrifugation (to remove debris) Plant Tissue Homogenization->Centrifugation (to remove debris) Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation Centrifugation (to remove debris)->Ammonium Sulfate Precipitation Dialysis Dialysis Ammonium Sulfate Precipitation->Dialysis Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Dialysis->Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Ion Exchange Chromatography (e.g., DEAE-Sepharose) Ion Exchange Chromatography (e.g., DEAE-Sepharose) Affinity Chromatography (e.g., Ni-NTA for His-tagged protein)->Ion Exchange Chromatography (e.g., DEAE-Sepharose) Size Exclusion Chromatography (e.g., Sephadex G-100) Size Exclusion Chromatography (e.g., Sephadex G-100) Ion Exchange Chromatography (e.g., DEAE-Sepharose)->Size Exclusion Chromatography (e.g., Sephadex G-100) SDS-PAGE SDS-PAGE Size Exclusion Chromatography (e.g., Sephadex G-100)->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot

References

Physical and chemical properties of p-Coumaroyl-beta-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of p-Coumaroyl-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic glycoside found in a variety of plants, including fruits, vegetables, and grains.[1][2] It belongs to the class of hydroxycinnamic acid glycosides and is a derivative of p-coumaric acid.[2] This compound is an intermediate in the phenylpropanoid pathway, a crucial metabolic route in plants responsible for the biosynthesis of a wide array of secondary metabolites such as flavonoids, lignins, and stilbenes.[3][4] Due to its chemical structure, featuring a phenolic ring and a glucose moiety, p-Coumaroyl-beta-D-glucose exhibits various biological activities, including antioxidant properties and the ability to influence cellular glucose uptake, making it a molecule of interest for further research in pharmacology and drug development.[5]

Physical and Chemical Properties

p-Coumaroyl-beta-D-glucose is a solid compound under standard conditions.[1] Its structure consists of a p-coumaric acid molecule linked to a beta-D-glucose molecule via an ester bond at the anomeric carbon (C-1) of the glucose.

Data Presentation: Physicochemical Properties

The following table summarizes the key physical and chemical properties of 1-O-p-Coumaroyl-beta-D-glucose.

PropertyValueSource(s)
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
Molecular Formula C₁₅H₁₈O₈[1][6]
Molecular Weight 326.30 g/mol [1][7]
Monoisotopic Mass 326.10016753 Da[1]
Melting Point 212 °C[1][2]
Physical Description Solid[1]
Water Solubility (Predicted) 8.2 g/L[2]
logP (Predicted) -0.51[2]
pKa (Strongest Acidic, Predicted) 9.4[2]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 7[2]
Rotatable Bond Count 5[2]
Topological Polar Surface Area (TPSA) 156 Ų[6][7]
CAS Number 7139-64-2[1]
ChEBI ID CHEBI:71498[8]
PubChem CID 14158116[1]
Spectral Information

Mass spectrometry data, particularly from Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for the identification and quantification of p-Coumaroyl-beta-D-glucose in various matrices.

Table 2: Experimental LC-MS/MS Data

ParameterValueSource
MS Type LC-MS/MS (MS2)[1]
Precursor Type [M-H]⁻[1]
Precursor m/z 325.0917[1]
Ionization Mode ESI (Negative)[1]
Collision Energy 6V[1]
Major Fragments (m/z) 163.03874 (100%), 119.04837 (30.31%)[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of p-Coumaroyl-beta-D-glucose. While a complete, detailed experimental protocol for this specific molecule is not provided in the search results, a study on a similar compound, 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone, utilized a combination of HMQC, HMBC, 1H-1H COSY, and DEPT techniques for complete spectral assignment.[9] Such 2D NMR methods are standard for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of complex natural products like p-Coumaroyl-beta-D-glucose.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and isolation of p-Coumaroyl-beta-D-glucose are highly specific to the research context. However, this section outlines the general methodologies employed.

Isolation from Natural Sources

p-Coumaroyl-beta-D-glucose is typically isolated from plant material through a series of extraction and chromatographic steps.

  • Extraction : The plant material (e.g., fruits, seeds, or leaves) is first dried and powdered.[10] An organic solvent, often a methanol-water mixture, is used to extract the compounds.[10] Acidification with a small amount of formic acid can improve extraction efficiency.[10]

  • Purification : The crude extract is then subjected to purification. This usually involves column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (a solvent or solvent mixture) flows through.[11]

  • Fractionation and Identification : Fractions are collected and analyzed, often using High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[12] The structure of the isolated compound is then confirmed using spectroscopic methods like NMR and Mass Spectrometry.[11]

Chemical Synthesis

The chemical synthesis of glycosides like p-Coumaroyl-beta-D-glucose often involves the Koenigs-Knorr method or its variations.[13] This method provides a stereoselective way to form the β-glycosidic linkage.

  • Preparation of Glycosyl Halide : D-glucose is first peracetylated (all hydroxyl groups are protected with acetyl groups). It is then treated with a hydrogen halide (e.g., HBr) to form a reactive peracetylated glycosyl halide.[13]

  • Glycosylation : The glycosyl halide is reacted with the alcohol (in this case, p-coumaric acid) in the presence of a promoter. While classic Koenigs-Knorr uses silver or mercury salts, less toxic promoters can also be employed.[13] This step forms the glycosidic bond.

  • Deprotection : The acetyl protecting groups on the glucose moiety are removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final product, p-Coumaroyl-beta-D-glucose.

Biological Activity Assays

The antioxidant activity can be assessed by the compound's ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method.[11][14]

  • Preparation : A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[14] Solutions of the test compound (p-Coumaroyl-beta-D-glucose) at various concentrations are also prepared.

  • Reaction : The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature.[12]

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance, which corresponds to the reduction of the DPPH radical, indicates the scavenging activity.[14] The percentage of scavenging activity is calculated relative to a control.[11]

The effect of p-Coumaroyl-beta-D-glucose on glucose uptake in cell lines (e.g., HuH7 human hepatoma cells) can be measured using a fluorescently-labeled glucose analog like 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose).[5][15][16]

  • Cell Culture : Adherent cells are seeded in a multi-well plate and cultured overnight.[16]

  • Pre-treatment : The culture medium is removed, and the cells are washed. Cells are then incubated with a solution containing various concentrations of p-Coumaroyl-beta-D-glucose for a defined period.[15]

  • Glucose Analog Incubation : A solution containing the fluorescent glucose analog (e.g., 2-NBDG) is added to the wells, and the cells are incubated for a short period (e.g., 10-20 minutes) at 37°C.[16]

  • Termination and Measurement : The uptake reaction is stopped by adding an ice-cold buffer, and the cells are washed to remove any unincorporated analog.[16] The fluorescence intensity within the cells is then measured using a fluorescence microplate reader or by high-content imaging. An increase in fluorescence compared to untreated control cells indicates a promotion of glucose uptake.[16]

Biosynthesis and Signaling Pathways

Phenylpropanoid Biosynthesis Pathway

p-Coumaroyl-beta-D-glucose is synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine.[3][17] A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate.[4][18] This intermediate can then be glycosylated to form p-Coumaroyl-beta-D-glucose, a reaction catalyzed by a glucosyltransferase.[19]

Phenylpropanoid_Biosynthesis cluster_legend Enzymes Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaroylGlc p-Coumaroyl-beta-D-glucose pCoumaroylCoA->pCoumaroylGlc Glucosyl- transferase Flavonoids Flavonoids, Lignin, Stilbenes, etc. pCoumaroylCoA->Flavonoids Various Enzymes UDP UDP pCoumaroylGlc->UDP UDP_Glc UDP-Glucose UDP_Glc->pCoumaroylGlc PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate-CoA Ligase

Caption: Biosynthesis of p-Coumaroyl-beta-D-glucose via the Phenylpropanoid Pathway.

Experimental Workflow: Cellular Glucose Uptake Assay

The following diagram illustrates a typical workflow for assessing the impact of p-Coumaroyl-beta-D-glucose on cellular glucose uptake.

Glucose_Uptake_Workflow start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight wash_cells Wash Cells with Serum-Free Medium incubate_overnight->wash_cells add_compound Add p-Coumaroyl-beta-D-glucose (Test) or Vehicle (Control) wash_cells->add_compound pre_incubate Pre-incubate for Defined Time add_compound->pre_incubate add_2nbdg Add 2-NBDG (Fluorescent Glucose Analog) pre_incubate->add_2nbdg incubate_2nbdg Incubate for 10-20 min at 37°C add_2nbdg->incubate_2nbdg stop_reaction Stop Reaction with Ice-Cold Buffer & Wash incubate_2nbdg->stop_reaction measure_fluorescence Measure Intracellular Fluorescence (Plate Reader / Microscope) stop_reaction->measure_fluorescence analyze_data Analyze Data: Compare Test vs. Control measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a 2-NBDG based cellular glucose uptake assay.

References

Spectroscopic and Biosynthetic Insights into p-Coumaroyl-β-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and biosynthetic origin of p-Coumaroyl-β-D-glucose, a naturally occurring phenolic glycoside. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for (E)-p-coumaroyl-1-O-β-D-glucopyranoside.

Table 1: ¹H NMR Spectroscopic Data of (E)-p-Coumaroyl-1-O-β-D-glucopyranoside

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
p-Coumaroyl Moiety
27.49d8.5
36.83d8.5
56.83d8.5
67.49d8.5
7 (α)6.38d15.9
8 (β)7.64d15.9
Glucose Moiety
1'5.65d8.0
2'3.52t8.0
3'3.47t8.0
4'3.42t8.0
5'3.49m
6'a3.85dd12.0, 2.0
6'b3.69dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data of (E)-p-Coumaroyl-1-O-β-D-glucopyranoside

Atom No.Chemical Shift (δ, ppm)
p-Coumaroyl Moiety
1126.1
2131.2
3116.5
4160.8
5116.5
6131.2
7 (α)115.4
8 (β)145.8
9 (C=O)167.2
Glucose Moiety
1'95.5
2'74.3
3'78.1
4'71.2
5'78.9
6'62.4
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of p-Coumaroyl-β-D-glucose is expected to show characteristic absorption bands for hydroxyl, ester carbonyl, alkene, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for p-Coumaroyl-β-D-glucose

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-H (hydroxyls)Stretching
~1700C=O (ester)Stretching
~1630C=C (alkene)Stretching
~1605, ~1515C=C (aromatic)Stretching
~1250-1000C-O (ester, ether, alcohol)Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings and conjugated systems.

Table 4: Expected UV-Vis Absorption Maxima for p-Coumaroyl-β-D-glucose

Solventλmax (nm)Chromophore
Methanol or Ethanol~310-315p-Coumaroyl moiety
~225-230p-Coumaroyl moiety

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. This section outlines the general procedures for the isolation and spectroscopic analysis of p-Coumaroyl-β-D-glucose from a plant source.

Isolation of p-Coumaroyl-β-D-glucose

The isolation of p-Coumaroyl-β-D-glucose typically involves extraction from a plant matrix followed by chromatographic purification.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., leaves, roots) extraction Solvent Extraction (e.g., Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition column_chromatography Column Chromatography (e.g., Silica Gel) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure p-Coumaroyl-β-D-glucose hplc->pure_compound nmr NMR (1H, 13C) pure_compound->nmr ir IR pure_compound->ir uv_vis UV-Vis pure_compound->uv_vis

Figure 1: General workflow for the isolation and spectroscopic analysis of p-Coumaroyl-β-D-glucose.
Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as acetone-d₆/D₂O (9:1, v/v).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-600 nm.

Biosynthesis of p-Coumaroyl-β-D-glucose

p-Coumaroyl-β-D-glucose is a product of the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide variety of phenolic compounds. The biosynthesis starts from the amino acid L-phenylalanine and D-glucose.

biosynthesis_pathway cluster_enzymes Enzymes l_phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid l_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL p_coumaroyl_glucose p-Coumaroyl-β-D-glucose p_coumaroyl_coa->p_coumaroyl_glucose UGT d_glucose D-Glucose udp_glucose UDP-Glucose d_glucose->udp_glucose Hexokinase, etc. udp_glucose->p_coumaroyl_glucose PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase FourCL 4CL: 4-Coumarate-CoA Ligase UGT UGT: UDP-glycosyltransferase

Figure 2: Biosynthetic pathway of p-Coumaroyl-β-D-glucose.

This guide provides a foundational understanding of the spectroscopic characteristics and biosynthetic origin of p-Coumaroyl-β-D-glucose. Further research to obtain a complete and verified set of experimental spectroscopic data from a single, well-characterized sample is encouraged to enhance the utility of this information for the scientific community.

Mass Spectrometry Fragmentation of p-Coumaroyl-beta-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of p-Coumaroyl-beta-D-glucose. The information enclosed is intended to support researchers and scientists in the identification and characterization of this and similar hydroxycinnamic acid glycosides in various matrices.

Introduction

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic compound found in a variety of plants. It consists of a p-coumaric acid molecule linked to a glucose moiety via a glycosidic bond. Understanding its fragmentation behavior in mass spectrometry is crucial for its accurate identification in complex mixtures such as plant extracts and biological samples. This guide details the characteristic fragmentation pattern observed, particularly using electrospray ionization (ESI) in negative ion mode, and provides a representative experimental protocol for its analysis.

Mass Spectrometry Fragmentation Pattern

Under negative ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS), p-Coumaroyl-beta-D-glucose typically yields a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 325.09. Collision-induced dissociation (CID) of this precursor ion results in a characteristic fragmentation pattern dominated by the cleavage of the glycosidic bond.

The primary fragmentation pathway involves the neutral loss of the glucose moiety (162.05 Da), leading to the formation of the deprotonated p-coumaric acid anion as the base peak at m/z 163.04.[1] This ion is a key diagnostic fragment for identifying p-coumaroyl glycosides.

A secondary fragmentation of the p-coumaric acid anion is often observed, which involves the loss of a carbon dioxide molecule (44.00 Da). This results in a fragment ion at m/z 119.05.[1][2] The presence of both m/z 163.04 and m/z 119.05 ions provides strong evidence for the p-coumaroyl substructure.

Quantitative Fragmentation Data

The following table summarizes the key fragment ions observed in the negative ion mode MS/MS spectrum of p-Coumaroyl-beta-D-glucose.

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (%)Proposed IdentityNeutral Loss (Da)
325.0905163.0384100[p-Coumaric acid - H]⁻162.0521 (Glucose)
325.0905119.047941.22[p-Coumaric acid - H - CO₂]⁻206.0426 (Glucose + CO₂)

Table 1: Summary of major fragment ions of [p-Coumaroyl-beta-D-glucose - H]⁻ in negative ion ESI-MS/MS.[1]

Experimental Protocol: UHPLC-ESI-QTOF-MS/MS Analysis

This section outlines a representative protocol for the analysis of p-Coumaroyl-beta-D-glucose using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS).

4.1 Sample Preparation (from Plant Material)

  • Extraction: Macerate 1 gram of powdered, dried plant material with 10 mL of 80% methanol in water (v/v).

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

4.2 UHPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B (linear gradient)

    • 15-18 min: 40-95% B (linear gradient)

    • 18-20 min: Hold at 95% B

    • 20-21 min: 95-5% B (linear gradient)

    • 21-25 min: Hold at 5% B (re-equilibration)

4.3 Mass Spectrometry Conditions

  • Instrument: Quadrupole Time-of-Flight Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Capillary Voltage: -3500 V.

  • Cone Voltage: -40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (N₂): 800 L/hr.

  • Cone Gas Flow (N₂): 50 L/hr.

  • Acquisition Mode:

    • MS Scan Range: m/z 50-1000.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS scan.

    • Precursor Ion for p-Coumaroyl-beta-D-glucose: m/z 325.09.

    • Collision Energy: Ramped collision energy (e.g., 10-30 eV) to generate fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the fragmentation pathway of p-Coumaroyl-beta-D-glucose.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing extraction Extraction (80% MeOH) sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uhplc UHPLC Separation (C18 Column) filtration->uhplc esi Electrospray Ionization (Negative Mode) uhplc->esi qtof QTOF-MS Analysis (MS and MS/MS) esi->qtof identification Compound Identification (Precursor & Fragment Ions) qtof->identification

Caption: Experimental workflow for the analysis of p-Coumaroyl-beta-D-glucose.

fragmentation_pathway precursor [M-H]⁻ m/z 325.09 fragment1 [p-Coumaric acid - H]⁻ m/z 163.04 precursor->fragment1 - Glucose (162.05 Da) fragment2 [Fragment]⁻ m/z 119.05 fragment1->fragment2 - CO₂ (44.00 Da)

Caption: Negative ion fragmentation of p-Coumaroyl-beta-D-glucose.

References

The Pivotal Role of p-Coumaroyl-β-D-glucose in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

p-Coumaroyl-β-D-glucose is a significant secondary metabolite situated at a critical crossroads of plant biochemistry. Formed through the conjugation of p-coumaric acid and glucose, this molecule serves not merely as a storage form but as an activated intermediate for a diverse array of biosynthetic pathways. Its roles are multifaceted, ranging from being a precursor for structural polymers like lignin and suberin to participating in the synthesis of protective flavonoids, anthocyanins, and other phenolic compounds. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and physiological significance of p-Coumaroyl-β-D-glucose, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in plant science and drug discovery.

Introduction

Plants produce a vast arsenal of chemical compounds, known as secondary metabolites, that are crucial for their interaction with the environment. Among these, phenylpropanoids represent a major class, derived from the shikimic acid pathway. p-Coumaric acid is a central intermediate in this pathway, and its glucosylated form, 1-O-p-Coumaroyl-β-D-glucose, is a key branch-point metabolite.[1][2] The attachment of a glucose molecule via an ester bond to the carboxyl group of p-coumaric acid is a critical step that increases its solubility and renders it an activated substrate for subsequent enzymatic reactions. This process of glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes in plants.[3][4] This guide will dissect the pivotal functions of this molecule, illustrating its journey from synthesis to its ultimate metabolic destinations.

Biosynthesis of p-Coumaroyl-β-D-glucose

The formation of p-Coumaroyl-β-D-glucose begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

  • Formation of p-Coumaric Acid: L-phenylalanine is first converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.[5]

  • Activation to p-Coumaroyl-CoA: For many subsequent reactions, p-coumaric acid is activated to its thioester form, p-Coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .[5] This is a key precursor for flavonoids and lignin.

  • Glucosylation: The direct formation of p-Coumaroyl-β-D-glucose occurs through the action of a specific UDP-glucose:p-coumarate glucosyltransferase (UGT) . This enzyme transfers a glucose moiety from UDP-glucose directly to the carboxyl group of free p-coumaric acid.[3][6] This creates a high-energy ester bond, making the p-coumaroyl group readily transferable to other acceptors.

Biosynthesis of p-Coumaroyl-beta-D-glucose cluster_gluc Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL pCoumaric p-Coumaric Acid Cin->pCoumaric  C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA  4CL pCoumaroylGlc 1-O-p-Coumaroyl-β-D-glucose pCoumaric->pCoumaroylGlc  UGT UDP UDP pCoumaroylGlc->UDP UDPGlc UDP-Glucose UDPGlc->pCoumaroylGlc

Caption: Biosynthesis pathway of 1-O-p-Coumaroyl-β-D-glucose.

Core Metabolic Functions

p-Coumaroyl-β-D-glucose is not an end-product but a dynamic intermediate that channels the flow of carbon into several critical downstream pathways.

Precursor for Lignin and Other Structural Components

While p-Coumaroyl-CoA is a direct precursor for lignin, p-Coumaroyl-β-D-glucose can act as an alternative acyl donor. The p-coumaroyl moiety can be transferred to other molecules, such as quinic acid to form p-coumaroylquinic acid (a form of chlorogenic acid) or to cell wall polymers, contributing to lignification and suberization, which are essential for structural integrity and defense.[6][7]

Intermediate in Flavonoid and Anthocyanin Synthesis

The p-coumaroyl group is frequently found acylating flavonoid and anthocyanin glycosides. For instance, tiliroside is a kaempferol glycoside acylated with a p-coumaroyl group.[8] This acylation often enhances the stability and modifies the color and biological activity of the pigments. The synthesis of these complex molecules can proceed through the transfer of the p-coumaroyl group from 1-O-p-Coumaroyl-β-D-glucose to a flavonoid glycoside, a reaction catalyzed by specific acyltransferases of the BAHD or SCPL families.[9][10]

Role in Plant Defense and Stress Response

Plants often accumulate phenylpropanoid derivatives in response to biotic and abiotic stress.[7][11] p-Coumaroyl-β-D-glucose and its derivatives, such as p-coumaroyl amides, play a role in defense against pathogens and insects.[9][10] The accumulation of these compounds can act as a deterrent or have direct antimicrobial properties. For example, the accumulation of p-coumaroylagmatine is a known defense response in barley against microorganisms.[10] Furthermore, the synthesis of p-Coumaroyl-β-D-glucose can be part of a detoxification pathway, for instance, by converting excess cinnamic acid that might otherwise be toxic to the plant.[6]

Metabolic Hub cluster_synthesis Biosynthesis cluster_products Metabolic Fates pCG 1-O-p-Coumaroyl-β-D-glucose Flav Acylated Flavonoids (e.g., Tiliroside) pCG->Flav Acyltransferase Anth Acylated Anthocyanins pCG->Anth Acyltransferase CGA Chlorogenic Acids pCG->CGA Acyltransferase Amides Defense Amides (e.g., p-Coumaroylagmatine) pCG->Amides Acyltransferase Lignin Lignin / Cell Wall pCG->Lignin Metabolic Conversion pCA p-Coumaric Acid pCA->pCG UGT UDPG UDP-Glucose UDPG->pCG UGT

Caption: p-Coumaroyl-β-D-glucose as a central metabolic hub.

Quantitative Data

Quantifying secondary metabolites is challenging due to their variability based on species, tissue, developmental stage, and environmental conditions. The table below summarizes representative data found in the literature to provide a contextual understanding of concentration ranges.

Plant SpeciesTissueConditionConcentration of p-Coumaroyl DerivativesReference
Plantago lanceolataRoots (in vitro)Fed with Cinnamic AcidPeak accumulation observed, higher than in mature plants[6]
Sweet PotatoRoot DisksIncubated with Cinnamic AcidRadioactivity transferred to p-coumaroyl-D-glucose[6]
Luffa cylindricaFruitsNormal GrowthPresent as an antioxidant constituent[12]
Pisum sativumSeedlingsLight-grownInvolved in flavonol triglucoside biosynthesis[13]

Note: Absolute concentrations are often reported for downstream products (e.g., specific flavonoids or amides) rather than for the transient p-Coumaroyl-β-D-glucose intermediate itself.

Experimental Protocols

Protocol: Extraction and Quantification of Phenylpropanoids

This protocol provides a general method for the extraction and analysis of p-Coumaroyl-β-D-glucose and related compounds from plant tissue using HPLC-MS.

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize the tissue to dryness and grind into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) containing an internal standard (e.g., umbelliferone).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • Analysis by LC-MS/MS:

    • Filter the pooled supernatant through a 0.22 µm PTFE filter.

    • Inject 5-10 µL of the sample onto a C18 reverse-phase HPLC column (e.g., Agilent Zorbax, Waters Acquity).

    • Mobile Phase: Use a gradient elution, for example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Mass Spectrometry: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Monitor for the specific m/z of p-Coumaroyl-β-D-glucose ([M-H]⁻ ≈ 325.09) and its characteristic fragmentation ions for confirmation and quantification.[1][14]

Protocol: UDP-glucosyltransferase (UGT) Activity Assay

This protocol measures the enzymatic activity of UGTs responsible for synthesizing p-Coumaroyl-β-D-glucose.

  • Protein Extraction:

    • Grind ~1 g of fresh plant tissue in liquid nitrogen and suspend in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 14 mM β-mercaptoethanol, and protease inhibitors).[7]

    • Centrifuge at 15,000 x g for 20 min at 4°C to remove debris.

    • Use the supernatant as the crude enzyme extract. Determine the total protein concentration using a Bradford or BCA assay.

  • Enzyme Reaction:

    • Set up the reaction mixture in a total volume of 100 µL:

      • 50 µL of crude protein extract.

      • 10 µL of 10 mM p-coumaric acid (substrate).

      • 10 µL of 10 mM UDP-glucose (sugar donor).[13]

      • 30 µL of reaction buffer.

    • Prepare a negative control by boiling the enzyme extract for 10 minutes before adding it to the reaction.

    • Incubate at 30°C for 30-60 minutes.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 100 µL of 100% methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the formation of p-Coumaroyl-β-D-glucose using the LC-MS/MS method described above.

    • Quantify the product peak area and calculate the specific activity (e.g., in pkat/mg protein).

Experimental Workflow cluster_extraction Extraction & Quantification cluster_assay Enzyme Activity Assay A1 Plant Tissue Homogenization (Liquid N2) A2 Solvent Extraction (80% Methanol) A1->A2 A3 Centrifugation & Filtration A2->A3 A4 LC-MS/MS Analysis A3->A4 B4 LC-MS/MS Analysis (Product Formation) B1 Crude Protein Extraction B2 Enzymatic Reaction (Substrates + Enzyme) B1->B2 B3 Reaction Quenching B2->B3 B3->B4

Caption: Workflow for analysis and enzyme activity measurement.

Conclusion

p-Coumaroyl-β-D-glucose stands as a cornerstone of phenylpropanoid metabolism in plants. Its synthesis represents a key regulatory point, channeling carbon from primary metabolism into a vast array of secondary metabolites essential for growth, development, and survival. By serving as an activated acyl donor, it facilitates the structural complexity and functional diversity of compounds vital for cell wall integrity, pigmentation, and defense. Understanding the intricate roles of this molecule and the enzymes that govern its metabolism opens avenues for the metabolic engineering of crops with enhanced nutritional value and stress resilience, as well as for the discovery of novel bioactive compounds for pharmaceutical applications.

References

In Silico Prediction of p-Coumaroyl-beta-D-glucose Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico predicted bioactivity of p-Coumaroyl-beta-D-glucose, a naturally occurring phenolic compound. The document summarizes predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, potential biological activities based on molecular docking studies of related compounds, and detailed experimental protocols for in vitro validation. Furthermore, this guide presents key signaling pathways potentially modulated by this compound and a generalized workflow for in silico bioactivity prediction, visualized using Graphviz diagrams.

Predicted Bioactivities and Physicochemical Properties

In the absence of extensive in silico studies specifically targeting p-Coumaroyl-beta-D-glucose, its bioactivity can be inferred from studies on its aglycone, p-coumaric acid, and closely related isomers, as well as through the use of online prediction tools. The primary predicted bioactivities include anti-inflammatory, antioxidant, and anticancer effects.

Data Presentation

The following tables summarize the predicted physicochemical and ADMET properties of p-Coumaroyl-beta-D-glucose generated using various in silico models. Molecular docking data for related compounds are also presented to provide insights into potential molecular targets.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of p-Coumaroyl-beta-D-glucose

PropertyPredicted ValuePrediction Tool
Molecular FormulaC15H18O8-
Molecular Weight326.30 g/mol PubChem[1]
Canonical SMILESC1=CC(=CC=C1C=CC(=O)O[C@@H]2--INVALID-LINK--CO)O)O">C@HO)OPubChem[1]
logP (o/w)-0.51ALOGPS
Water Solubility8.2 g/LALOGPS
Hydrogen Bond Donors5ChemAxon
Hydrogen Bond Acceptors7ChemAxon
Polar Surface Area136.68 ŲChemAxon
Lipinski's Rule of FiveYes (0 violations)ChemAxon
Bioavailability Score0.55SwissADME

Table 2: Predicted ADMET Profile of p-Coumaroyl-beta-D-glucose

ParameterPredicted Value/ClassificationPrediction Tool
Absorption
Caco-2 Permeability (logPapp in 10^-6 cm/s)0.083pkCSM
Intestinal Absorption (Human) (% Absorbed)85.39%pkCSM
Distribution
VDss (human) (log L/kg)-0.536pkCSM
BBB Permeability (logBB)-1.583pkCSM
CNS Permeability (logPS)-2.618pkCSM
Metabolism
CYP2D6 SubstrateNopkCSM
CYP3A4 SubstrateNopkCSM
CYP1A2 InhibitorNopkCSM
CYP2C19 InhibitorNopkCSM
CYP2C9 InhibitorYespkCSM
CYP2D6 InhibitorNopkCSM
CYP3A4 InhibitorNopkCSM
Excretion
Total Clearance (log ml/min/kg)0.222pkCSM
Renal OCT2 SubstrateNopkCSM
Toxicity
AMES ToxicityNopkCSM
hERG I InhibitorNopkCSM
HepatotoxicityNopkCSM
Skin SensitisationNopkCSM

Table 3: Molecular Docking Data of Related Compounds against Relevant Protein Targets

CompoundProtein TargetPDB IDPredicted Binding Energy (kcal/mol)Reference
p-Coumaric acidTNF-α--175.7 cal/mol (converted to -0.1757 kcal/mol)
Flavonoid derivativesCOX-2--10.6 to -21.5[2]
Penta-galloyl-glucoseAKT--10.8[1]

Experimental Protocols for Bioactivity Validation

To validate the in silico predictions, the following detailed experimental protocols for antioxidant, anticancer, and anti-inflammatory assays are provided.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve p-Coumaroyl-beta-D-glucose in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample dilution to a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • As a positive control, use a known antioxidant such as ascorbic acid or Trolox, prepared in the same manner as the sample.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Anticancer Activity: MTT Assay
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Sample Treatment: Treat the cells with various concentrations of p-Coumaroyl-beta-D-glucose for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Anti-inflammatory Activity: LPS-Induced RAW 264.7 Macrophage Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Sample Treatment: Pre-treat the cells with different concentrations of p-Coumaroyl-beta-D-glucose for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without sample treatment should be included.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the in silico prediction and potential mechanisms of action of p-Coumaroyl-beta-D-glucose.

in_silico_workflow cluster_data Data Acquisition cluster_prediction In Silico Prediction cluster_analysis Analysis & Validation compound p-Coumaroyl-beta-D-glucose Structure admet ADMET Prediction compound->admet docking Molecular Docking compound->docking databases Chemical & Biological Databases qsar QSAR Modeling databases->qsar activity Predicted Bioactivity Profile admet->activity docking->activity qsar->activity validation In Vitro Experimental Validation activity->validation

A generalized workflow for in silico bioactivity prediction.

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Compound p-Coumaroyl-beta-D-glucose Compound->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Genes

Potential anti-inflammatory mechanism via the NF-κB pathway.

akt_signaling_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) Akt->Downstream Compound p-Coumaroyl-beta-D-glucose Compound->Akt modulates

Potential modulation of the PI3K/Akt signaling pathway.

References

A Comprehensive Review of p-Coumaroyl-β-D-glucose Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroyl-β-D-glucose is a naturally occurring phenolic compound found in a variety of plant species. It belongs to the class of hydroxycinnamic acid glycosides, where p-coumaric acid is attached to a glucose molecule via an ester or ether linkage. This review provides an in-depth technical guide to the research on p-Coumaroyl-β-D-glucose, summarizing its biological activities, mechanisms of action, and available experimental data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities

p-Coumaroyl-β-D-glucose and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While specific quantitative data for p-Coumaroyl-β-D-glucose is limited in publicly available literature, studies on related compounds provide strong evidence for its potential therapeutic applications.

Anti-inflammatory Activity

1-p-Coumaroyl-β-D-glucose has been shown to possess significant anti-inflammatory properties. It effectively suppresses the production of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This inhibition is concentration-dependent. While the precise IC50 values for 1-p-Coumaroyl-beta-D-glucose are not explicitly stated in the reviewed literature, a study on a chloroform fraction of Smilacina japonica, which may contain similar compounds, reported IC50 values of 53.3 µg/mL for NO inhibition and 32.5 µg/mL for PGE2 inhibition.

Antioxidant Activity
Anticancer Activity

Derivatives of p-Coumaroyl-β-D-glucose have demonstrated promising anticancer activity. A study on 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid showed dose-dependent anti-proliferative effects against several human lung cancer cell lines.[3] The reported IC50 values were 37.73 µg/mL for A549, 50.6 µg/mL for NCI-H1299, and 62.0 µg/mL for HCC827 cells.[3] The mechanism of action was determined to be the induction of mitochondria-mediated apoptosis.[3]

Data Presentation

Table 1: Anti-inflammatory Activity of a Plant Fraction Containing Compounds Similar to p-Coumaroyl-β-D-glucose

Plant FractionBioassayCell LineIC50 Value
Smilacina japonica chloroform fractionNitric Oxide (NO) InhibitionRAW 264.753.3 µg/mL
Smilacina japonica chloroform fractionProstaglandin E2 (PGE2) InhibitionRAW 264.732.5 µg/mL

Table 2: Antioxidant Activity of p-Coumaric Acid and a Related p-Coumaroyl Glycoside

CompoundBioassayIC50 Value
p-Coumaric AcidDPPH Radical Scavenging33 µg/mL
TilirosideDPPH Radical Scavenging10.8 ± 0.5 µM
TilirosideABTS Radical Scavenging5.2 ± 0.3 µM

Table 3: Anticancer Activity of a p-Coumaroyl-β-D-glucose Derivative

CompoundCell LineBioassayIC50 Value
4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acidA549 (Lung Carcinoma)MTT Assay37.73 µg/mL
4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acidNCI-H1299 (Lung Carcinoma)MTT Assay50.6 µg/mL
4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acidHCC827 (Lung Carcinoma)MTT Assay62.0 µg/mL

Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory effect of 1-p-Coumaroyl-β-D-glucose is mediated through the modulation of the PI3K/Akt signaling pathway. In LPS-stimulated macrophages, 1-p-Coumaroyl-β-D-glucose treatment leads to the phosphorylation and activation of Akt. Activated Akt, in turn, is known to suppress the NF-κB pathway, a critical regulator of inflammatory responses, thereby reducing the expression and production of iNOS and COX-2, the enzymes responsible for NO and PGE2 synthesis, respectively.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates pCoumaroyl_beta_D_glucose p-Coumaroyl-β-D-glucose PI3K PI3K pCoumaroyl_beta_D_glucose->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) pAkt->NFkB Inhibits iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Induces NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Leads to Inflammation Inflammation NO_PGE2->Inflammation

Anti-inflammatory signaling pathway of p-Coumaroyl-β-D-glucose.

Experimental Protocols

Synthesis of p-Coumaroyl-β-D-glucose

Alternatively, enzymatic synthesis offers a more regioselective and environmentally friendly approach. This would typically involve the use of a glycosyltransferase or a lipase to catalyze the esterification of p-coumaric acid with glucose or a glucose donor.

synthesis_workflow cluster_koenigs_knorr Koenigs-Knorr Synthesis cluster_enzymatic Enzymatic Synthesis pCoumaricAcid_Protected Protected p-Coumaric Acid Coupling Coupling Reaction (e.g., Ag2O) pCoumaricAcid_Protected->Coupling GlucosylHalide_Protected Protected Glucosyl Halide GlucosylHalide_Protected->Coupling Protected_Product Protected p-Coumaroyl-β-D-glucose Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product_KK p-Coumaroyl-β-D-glucose Deprotection->Final_Product_KK pCoumaricAcid p-Coumaric Acid Enzyme Enzyme (e.g., Lipase) pCoumaricAcid->Enzyme Glucose Glucose / Glucose Donor Glucose->Enzyme Final_Product_Enz p-Coumaroyl-β-D-glucose Enzyme->Final_Product_Enz

Potential synthetic workflows for p-Coumaroyl-β-D-glucose.
Isolation from Natural Sources

p-Coumaroyl-β-D-glucose has been isolated from various plant sources, including Salix hulteni. A general protocol for its isolation would involve the following steps:

  • Extraction: The plant material is dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing p-Coumaroyl-β-D-glucose is further purified using chromatographic techniques. This may involve column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

isolation_workflow PlantMaterial Plant Material (e.g., Salix hulteni) Extraction Extraction (Methanol/Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation TargetFraction Target Fraction Fractionation->TargetFraction ColumnChromatography Column Chromatography (Silica Gel / Sephadex) TargetFraction->ColumnChromatography SemiPure Semi-pure Compound ColumnChromatography->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure p-Coumaroyl-β-D-glucose PrepHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

General workflow for the isolation of p-Coumaroyl-β-D-glucose.
Biological Assays

MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of p-Coumaroyl-β-D-glucose and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: Add different concentrations of p-Coumaroyl-β-D-glucose to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay

  • Reagent Preparation: Generate the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Add different concentrations of p-Coumaroyl-β-D-glucose to the ABTS radical solution.

  • Incubation: Incubate the mixture at room temperature for a short period.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Western Blot for Akt Phosphorylation

  • Cell Lysis: Lyse the treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion and Future Directions

p-Coumaroyl-β-D-glucose and its derivatives represent a promising class of natural products with potential therapeutic applications in inflammatory diseases, conditions associated with oxidative stress, and cancer. While the available data strongly suggests its bioactivity, further research is needed to quantify its effects and elucidate its mechanisms of action more comprehensively. Specifically, future studies should focus on:

  • Determining the specific IC50 values of pure p-Coumaroyl-β-D-glucose for its anti-inflammatory, antioxidant, and anticancer activities.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the compound.

  • Developing and optimizing synthetic or biosynthetic routes for the efficient production of p-Coumaroyl-β-D-glucose and its analogs to facilitate further research and development.

  • Exploring the structure-activity relationships of a broader range of p-coumaroyl-glycosides to identify more potent and selective drug candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of p-Coumaroyl-β-D-glucose as a potential therapeutic agent.

References

An In-depth Technical Guide to p-Coumaroyl-beta-D-glucose: Synonyms, Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Coumaroyl-beta-D-glucose, a naturally occurring phenolic compound of significant interest in pharmaceutical and nutraceutical research. This document details its nomenclature, physicochemical properties, biological activities, and underlying mechanisms of action. Furthermore, it offers detailed experimental protocols for its synthesis, extraction, and analysis to facilitate further scientific investigation.

Nomenclature: Synonyms and Alternative Names

p-Coumaroyl-beta-D-glucose is known by a variety of names in scientific literature and chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification.

Synonym/Alternative Name Source/Database
1-O-p-Coumaroyl-beta-D-glucosePubChem[1], FooDB
1-o-p-coumaroyl-beta-d-glucosePubChem[1]
p-CoumaroylglucoseChemicalBook
p-CoumarylglucoseChemicalBook
1-p-CumaroylglucoseChemicalBook
trans-p-Coumaroyl beta-D-glucopyranosideFooDB
1-O-(4-hydroxycinnamoyl)-beta-D-glucoseFooDB
1-O-(4-Coumaroyl)-β-D-glucosideFooDB
beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate)PubChem[1]
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoatePubChem[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of p-Coumaroyl-beta-D-glucose is fundamental for its analysis and application in experimental settings.

Physicochemical Properties
Property Value Source
Molecular Formula C15H18O8PubChem[1]
Molecular Weight 326.30 g/mol PubChem[1]
Monoisotopic Mass 326.10016753 DaPubChem
Melting Point 212 °CHMDB
Physical Description SolidHMDB
XLogP3-AA -1.1PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 137 ŲPubChem
Spectral Data

The structural elucidation of p-Coumaroyl-beta-D-glucose is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes key ¹H and ¹³C NMR chemical shifts reported in DMSO-d₆.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aglycone (p-Coumaroyl)
2', 6'7.45 (d, J=8.6 Hz)129.9
3', 5'6.78 (d, J=8.6 Hz)115.5
7' (α)6.35 (d, J=15.9 Hz)115.8
8' (β)7.55 (d, J=15.9 Hz)144.8
9' (C=O)-166.2
Glycosidic Moiety (β-D-Glucose)
15.58 (d, J=7.5 Hz)94.8
23.20-3.30 (m)73.0
33.20-3.30 (m)76.5
43.10-3.20 (m)69.8
53.40-3.50 (m)77.0
6a3.50-3.60 (m)60.9
6b3.70-3.80 (m)60.9

Note: Chemical shifts are approximate and can vary based on experimental conditions. The provided data is a compilation from literature sources.[2][3][4][5]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and quantification of p-Coumaroyl-beta-D-glucose. In negative ion mode electrospray ionization (ESI), the compound typically forms a deprotonated molecule [M-H]⁻ at m/z 325.09.[1] The fragmentation pattern provides valuable structural information.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
325.09163.04[C₉H₇O₃]⁻ (p-Coumaric acid)
325.09119.05[C₈H₇O]⁻ (Fragment of p-Coumaric acid)

Biological Activity and Signaling Pathways

p-Coumaroyl-beta-D-glucose exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied. It also plays a role in glucose metabolism through the inhibition of glycogen phosphorylase.

Anti-inflammatory Activity via PI3K/Akt and NF-κB Signaling

p-Coumaroyl-beta-D-glucose has been shown to exert significant anti-inflammatory effects by modulating the PI3K/Akt and NF-κB signaling pathways.[6] In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[6] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]

The underlying mechanism involves the activation of the PI3K/Akt pathway, which subsequently leads to the inhibition of the NF-κB signaling cascade.[6] p-Coumaroyl-beta-D-glucose promotes the phosphorylation of Akt, which in turn prevents the degradation of IκBα, an inhibitor of NF-κB.[6] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7][8][9]

G cluster_0 In Vitro Model cluster_1 Stimulation and Treatment cluster_2 Analysis of Inflammatory Mediators cluster_3 Signaling Pathway Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation p-Coumaroyl-beta-D-glucose Treatment p-Coumaroyl-beta-D-glucose Treatment LPS Stimulation->p-Coumaroyl-beta-D-glucose Treatment NO Production (Griess Assay) NO Production (Griess Assay) p-Coumaroyl-beta-D-glucose Treatment->NO Production (Griess Assay) PGE2 Production (ELISA) PGE2 Production (ELISA) p-Coumaroyl-beta-D-glucose Treatment->PGE2 Production (ELISA) iNOS/COX-2 Expression (Western Blot) iNOS/COX-2 Expression (Western Blot) p-Coumaroyl-beta-D-glucose Treatment->iNOS/COX-2 Expression (Western Blot) Akt Phosphorylation (Western Blot) Akt Phosphorylation (Western Blot) p-Coumaroyl-beta-D-glucose Treatment->Akt Phosphorylation (Western Blot) IkBa Degradation (Western Blot) IkBa Degradation (Western Blot) p-Coumaroyl-beta-D-glucose Treatment->IkBa Degradation (Western Blot) NF-kB Translocation (Immunofluorescence) NF-kB Translocation (Immunofluorescence) p-Coumaroyl-beta-D-glucose Treatment->NF-kB Translocation (Immunofluorescence)

Caption: Experimental workflow for evaluating the anti-inflammatory effects.

G p-Coumaroyl-beta-D-glucose p-Coumaroyl-beta-D-glucose PI3K PI3K p-Coumaroyl-beta-D-glucose->PI3K Activates Akt Akt PI3K->Akt Phosphorylates P-Akt P-Akt Akt->P-Akt IKK IKK P-Akt->IKK Inhibits IkBa IkBa IKK->IkBa Phosphorylates P-IkBa P-IkBa IkBa->P-IkBa NF-kB NF-kB P-IkBa->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription

Caption: p-Coumaroyl-beta-D-glucose modulates the PI3K/Akt and NF-κB pathway.

Inhibition of Glycogen Phosphorylase

p-Coumaroyl-beta-D-glucose is a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis.[10] By inhibiting GP, it can reduce the breakdown of glycogen to glucose-1-phosphate, thereby contributing to the regulation of blood glucose levels. This makes it a compound of interest for the development of anti-hyperglycemic agents.[10] Molecular docking studies suggest that p-Coumaroyl-beta-D-glucose binds to the active site of glycogen phosphorylase.[10][11][12][13]

cluster_0 Glycogenolysis Glycogen Glycogen Glycogen Phosphorylase Glycogen Phosphorylase Glycogen->Glycogen Phosphorylase Glucose-1-Phosphate Glucose-1-Phosphate Glycogen Phosphorylase->Glucose-1-Phosphate Catalyzes p-Coumaroyl-beta-D-glucose p-Coumaroyl-beta-D-glucose p-Coumaroyl-beta-D-glucose->Glycogen Phosphorylase Inhibits

Caption: Inhibition of glycogen phosphorylase by p-Coumaroyl-beta-D-glucose.

Experimental Protocols

Synthesis

This protocol describes a general approach for the chemical synthesis of 1-O-p-Coumaroyl-beta-D-glucose based on the Koenigs-Knorr reaction.[14]

  • Acetobromoglucose Preparation: D-glucose is first peracetylated using acetic anhydride and a catalyst (e.g., zinc chloride). The resulting penta-O-acetyl-β-D-glucopyranose is then treated with a solution of hydrogen bromide in glacial acetic acid to yield acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide).

  • Glycosylation: The acetobromoglucose is reacted with p-coumaric acid in the presence of a promoter such as silver carbonate or mercury(II) cyanide in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Deprotection: The resulting protected 1-O-(p-coumaroyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose is then deacetylated using a mild base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to afford pure 1-O-p-Coumaroyl-beta-D-glucose.

Extraction from Plant Material (e.g., Strawberries)

This protocol provides a general method for the extraction and purification of p-Coumaroyl-beta-D-glucose from strawberries, a known natural source.

  • Sample Preparation: Fresh or freeze-dried strawberries are homogenized in a blender.

  • Extraction: The homogenized material is extracted with a solvent mixture, typically 80% methanol in water, at room temperature with constant stirring for several hours. The process is repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The combined extracts are filtered to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

  • Liquid-Liquid Partitioning: The resulting aqueous extract is partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove nonpolar and moderately polar interfering compounds. The desired compound remains in the aqueous phase.

  • Solid-Phase Extraction (SPE): The aqueous fraction is passed through a C18 SPE cartridge. The cartridge is washed with water to remove sugars and other highly polar compounds. The phenolic fraction, including p-Coumaroyl-beta-D-glucose, is then eluted with methanol.

  • Preparative HPLC: The methanolic eluate is further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing a small amount of formic acid, e.g., 0.1%) as the mobile phase. Fractions are collected and monitored by analytical HPLC.

  • Lyophilization: Fractions containing the pure compound are combined, and the solvent is removed by lyophilization to yield pure p-Coumaroyl-beta-D-glucose as a solid.

Analytical Methods

This method is suitable for the quantification of p-Coumaroyl-beta-D-glucose in plant extracts and other biological matrices.[15][16][17][18][19]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-60% B; 30-35 min, 60-95% B; followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 310-325 nm.

  • Quantification: Based on a calibration curve generated from authentic standards of p-Coumaroyl-beta-D-glucose.

Conclusion

p-Coumaroyl-beta-D-glucose is a multifaceted natural product with promising therapeutic potential, particularly in the areas of inflammation and metabolic disorders. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and biological activities, with a focus on its underlying molecular mechanisms. The detailed experimental protocols are intended to serve as a valuable resource for researchers seeking to further investigate this intriguing compound. Future studies should continue to explore its full therapeutic spectrum and optimize its delivery and efficacy for potential clinical applications.

References

Methodological & Application

LC-MS/MS protocol for detection of p-Coumaroyl-beta-D-glucose in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Protocol for the Detection and Quantification of p-Coumaroyl-beta-D-glucose in Plant Extracts

Application Note

Introduction

p-Coumaroyl-beta-D-glucose is a glycosylated form of p-coumaric acid, a widespread hydroxycinnamic acid found throughout the plant kingdom. This compound and its derivatives are involved in various physiological processes in plants, including acting as precursors in the biosynthesis of more complex secondary metabolites like lignin and flavonoids, and playing roles in plant defense mechanisms. Due to their antioxidant properties and potential health benefits, there is significant interest in the accurate detection and quantification of these compounds in various plant species, functional foods, and herbal medicines.

This application note provides a detailed protocol for the sensitive and selective quantification of p-Coumaroyl-beta-D-glucose in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure, optimized chromatographic separation, and highly specific detection using Multiple Reaction Monitoring (MRM).

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product chemistry, pharmacology, and drug development who are engaged in the analysis of phenolic compounds in plant-based matrices.

Experimental Protocols

Sample Preparation: Extraction of p-Coumaroyl-beta-D-glucose from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (fresh, frozen, or lyophilized)

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: 70% Methanol (HPLC grade) in ultrapure water

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • HPLC vials

Procedure:

  • Homogenization: Weigh approximately 100 mg of finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, it is recommended to flash-freeze in liquid nitrogen before grinding to prevent enzymatic degradation.

  • Extraction: Add 1.5 mL of pre-chilled 70% methanol to the tube. The recommended solid-to-liquid ratio is 1:15 (w/v), but can be optimized[1].

  • Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 15 minutes at room temperature[1].

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.

  • Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 1.0 mL of 70% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Storage: If not analyzed immediately, store the extracts at -20°C.

LC-MS/MS Analysis

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is recommended (e.g., Poroshell 120 EC-C18, 2.7 µm, 3.0 x 100 mm or equivalent)[1][2].

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[2].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
15.06040
20.0595
22.0595
22.1955
25.0955

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[2][3].

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: -4500 V[3].

  • Source Temperature: 550°C[3].

  • Key Parameters: Nebulizer gas, curtain gas, and collision gas pressures should be optimized for the specific instrument.

  • MRM Transition for p-Coumaroyl-beta-D-glucose:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
p-Coumaroyl-beta-D-glucose325.1163.0100Optimize (~ -20 to -30)
Qualifier Ion325.1119.0100Optimize (~ -35 to -45)

Note: The deprotonated molecular ion for p-Coumaroyl-beta-D-glucose (C15H18O8, Exact Mass: 326.10) is [M-H]⁻ at m/z 325.1. The primary fragment at m/z 163.0 corresponds to the deprotonated p-coumaric acid moiety following the loss of the glucose group. The fragment at m/z 119.0 results from the subsequent loss of CO2 from p-coumaric acid[4]. Collision energies must be optimized for the specific instrument used.

Method Validation

For accurate quantification, the method should be validated according to standard guidelines, assessing the following parameters[1][2]:

  • Linearity: Analyze a series of standard solutions of p-Coumaroyl-beta-D-glucose (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) to construct a calibration curve. A correlation coefficient (R²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be <15%.

  • Accuracy (Recovery): Determine the method's accuracy by spiking a blank plant matrix with a known concentration of the standard and calculating the percentage recovery. Recoveries between 85% and 115% are generally considered acceptable[5].

  • Matrix Effect: Evaluate the influence of co-eluting compounds from the plant matrix on the ionization of the target analyte. This can be assessed by comparing the response of a standard in pure solvent to its response in a post-extraction spiked blank matrix.

Data Presentation

The following table summarizes quantitative data for p-Coumaroyl-beta-D-glucose found in a plant species from the literature. This table should be expanded with experimental findings.

Plant SpeciesPlant PartConcentration (mg/g dry weight)Reference
Dryas oxyodontaLeaves2.63 ± 0.04[6]
Dryas oxyodontaFlowers1.73 ± 0.04[6]

Visualizations

Biosynthetic Pathway

The formation of p-Coumaroyl-beta-D-glucose in plants is a key step in phenylpropanoid metabolism. It involves the esterification of p-coumaric acid with glucose, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs).

p_Coumaric_Acid p-Coumaric Acid UGT UDP-dependent Glycosyltransferase (UGT) p_Coumaric_Acid->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT pCBG p-Coumaroyl-beta-D-glucose UGT->pCBG Esterification UDP UDP UGT->UDP

Biosynthesis of p-Coumaroyl-beta-D-glucose.
Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of p-Coumaroyl-beta-D-glucose.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization (Grinding of Plant Material) Extraction 2. Extraction (70% Methanol + Sonication) Homogenization->Extraction Centrifugation 3. Centrifugation (13,000 x g, 10 min) Extraction->Centrifugation Filtration 4. Filtration (0.22 µm Syringe Filter) Centrifugation->Filtration LC_Separation 5. Chromatographic Separation (C18 Reversed-Phase) Filtration->LC_Separation MS_Detection 6. MS/MS Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification (Calibration Curve) MS_Detection->Quantification Validation 8. Method Validation (LOD, LOQ, Precision, etc.) Quantification->Validation

LC-MS/MS Experimental Workflow.

References

Application Notes & Protocols: Enzymatic Synthesis of p-Coumaroyl-β-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Coumaroyl-β-D-glucose is a naturally occurring phenolic glycoside found in various plants.[1] As a derivative of p-coumaric acid, it is involved in the biosynthesis of more complex secondary metabolites like flavonoids and anthocyanins.[2] The addition of a glucose moiety can enhance the stability and solubility of p-coumaric acid, making its enzymatic synthesis a topic of significant interest for applications in the pharmaceutical, nutraceutical, and food industries.[3] This document provides a detailed protocol for the enzymatic synthesis of p-Coumaroyl-β-D-glucose using a uridine diphosphate-dependent glycosyltransferase (UGT), which catalyzes the transfer of glucose from UDP-glucose to the acceptor molecule, p-coumaric acid.[4][5] The protocol covers the enzymatic reaction, purification via High-Performance Liquid Chromatography (HPLC), and analytical confirmation.

I. Core Reaction Pathway & Experimental Workflow

The enzymatic synthesis relies on a glycosyltransferase to conjugate p-coumaric acid with a glucose molecule donated by an activated sugar, UDP-glucose. The overall workflow involves preparation of reagents, execution of the enzymatic reaction under optimized conditions, termination of the reaction, and subsequent purification and analysis of the product.

Enzymatic Reaction Pathway cluster_reactants Reactants cluster_products Products pCA p-Coumaric Acid Enzyme Glycosyltransferase (UGT) pCA->Enzyme UDPG UDP-Glucose UDPG->Enzyme pCG p-Coumaroyl-β-D-glucose UDP UDP Enzyme->pCG Enzyme->UDP Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) reaction 2. Enzymatic Reaction (Incubation at 30°C) prep->reaction terminate 3. Reaction Termination (Acidification or Heat) reaction->terminate purify 4. Product Purification (Reverse-Phase HPLC) terminate->purify analyze 5. Analysis & Quantification (UV-Vis & LC-MS) purify->analyze

References

Solid-Phase Extraction for the Purification of p-Coumaroyl-beta-D-glucose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of p-Coumaroyl-beta-D-glucose from complex matrices using solid-phase extraction (SPE). This methodology is critical for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity compound for analytical studies and bioassays.

Introduction

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic compound found in various plant species. As a glycoside of p-coumaric acid, it belongs to the family of hydroxycinnamic acid derivatives, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. Recent studies suggest a potential role for p-coumaric acid and its derivatives in glucose metabolism, making p-Coumaroyl-beta-D-glucose a compound of interest for diabetes and metabolic disease research. Accurate and reliable purification of this compound is paramount for a thorough investigation of its therapeutic potential. Solid-phase extraction offers a rapid, efficient, and selective method for isolating p-Coumaroyl-beta-D-glucose from crude extracts, removing interfering substances such as sugars, organic acids, and other less polar compounds.

Experimental Protocols

This section outlines two common SPE protocols for the purification of p-Coumaroyl-beta-D-glucose using reversed-phase cartridges: a standard protocol for C18 cartridges and a simplified protocol for Oasis HLB cartridges.

Protocol 1: Purification using a C18 SPE Cartridge

Reversed-phase C18 cartridges are widely used for the extraction of non-polar to moderately polar compounds from aqueous matrices.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Sample containing p-Coumaroyl-beta-D-glucose, dissolved in an appropriate solvent

  • SPE Vacuum Manifold

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water (acidified to pH 2-3 with formic acid or TFA, if necessary to protonate the analyte) through the cartridge to prepare it for the sample.[1]

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the pre-treated sample solution onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min). The sample should ideally be in an aqueous solution to ensure retention of the analyte.

  • Washing:

    • Wash the cartridge with 5-10 mL of a weak, aqueous solvent to remove polar interferences. A solution of 5% methanol in water is often effective.[1] This step helps in eluting highly polar impurities like sugars and organic acids while retaining the compound of interest.

  • Elution:

    • Elute the bound p-Coumaroyl-beta-D-glucose with a small volume (e.g., 2-5 mL) of a stronger organic solvent. Methanol or acetonitrile are common choices.[2] A mixture of methanol and water (e.g., 80:20 v/v) can also be effective. The optimal elution solvent should be determined empirically.

  • Post-Elution Processing:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., HPLC, LC-MS).

Protocol 2: Simplified Purification using an Oasis HLB SPE Cartridge

Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are polymeric reversed-phase sorbents that offer enhanced retention for a broad range of compounds and are water-wettable, allowing for a simplified protocol.[3]

Materials:

  • Oasis HLB SPE Cartridge (e.g., 60 mg, 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Ammonium Hydroxide or Formic Acid (for pH adjustment)

  • Sample containing p-Coumaroyl-beta-D-glucose

  • SPE Vacuum Manifold

Methodology:

  • Sample Loading:

    • Directly load the aqueous sample onto the Oasis HLB cartridge. Due to the water-wettable nature of the sorbent, conditioning and equilibration steps can often be omitted, saving time and solvent.[3]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water or a weak aqueous-organic mixture (e.g., 5% methanol in water) to remove polar impurities.

  • Elution:

    • Elute p-Coumaroyl-beta-D-glucose with 2-4 mL of methanol or acetonitrile. The elution solvent can be modified with a small amount of acid (e.g., 2% formic acid) or base (e.g., 2% ammonium hydroxide) to optimize the recovery of the analyte.[4]

Data Presentation

While specific quantitative data for the SPE purification of p-Coumaroyl-beta-D-glucose is not extensively published, the following table summarizes typical performance characteristics for the purification of the related compound, p-coumaric acid, using reversed-phase SPE. These values can serve as a benchmark for method development and optimization.

ParameterC18 CartridgeOasis HLB CartridgeReference
Analyte p-Coumaric AcidGeneral Phenolic Acids[5]
Matrix Mouse Plasma-[5]
Recovery 90.63 - 100.01%High analyte recoveries reported
Purity --
Sample Load vol. Dependent on cartridge sizeDependent on cartridge size
Elution Volume 1-5 mL1-4 mL[1][4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of p-Coumaroyl-beta-D-glucose.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Crude Extract (containing p-Coumaroyl-beta-D-glucose) Dissolution Dissolve in Aqueous Solvent Sample->Dissolution Load 3. Load Sample Dissolution->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute (e.g., Methanol) Wash->Elute Waste1 To Waste Wash->Waste1 Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis HPLC / LC-MS Analysis Evaporate->Analysis AMPK_Pathway CoumaroylGlucose p-Coumaroyl-beta-D-glucose AMPK AMPK Activation CoumaroylGlucose->AMPK TBC1D1 TBC1D1/AS160 Phosphorylation AMPK->TBC1D1 GLUT4_translocation GLUT4 Translocation to Membrane TBC1D1->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

References

Application Note: Cell-based Antioxidant Activity Assay for p-Coumaroyl-beta-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated through normal cellular processes and environmental stressors. An overabundance of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress, which is implicated in various pathological conditions including cancer, diabetes, and neurodegenerative diseases. Consequently, there is significant interest in identifying and characterizing natural compounds with antioxidant potential.

p-Coumaroyl-beta-D-glucose is a phenolic compound found in various plants. The p-coumaroyl moiety, in particular, is associated with antioxidant and cytoprotective effects.[1] While chemical assays can provide an initial screening of antioxidant capacity, cell-based assays are more biologically relevant as they account for factors such as cell uptake, metabolism, and localization of the compound.[2][3]

This application note provides a detailed protocol for evaluating the antioxidant activity of p-Coumaroyl-beta-D-glucose using the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells, providing a quantitative measure of its intracellular antioxidant potential.[4][5]

Principle of the Assay

The Cellular Antioxidant Activity (CAA) assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[5][6] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[5][6][7] In the presence of ROS, generated by a free radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP or AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][5] Antioxidant compounds present within the cell can scavenge these ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal. The antioxidant activity of the test compound is quantified by comparing the reduction in fluorescence to that of a standard antioxidant, such as quercetin.[2][3]

Data Presentation

The antioxidant activity of p-Coumaroyl-beta-D-glucose can be expressed as an IC50 value, representing the concentration of the compound required to inhibit 50% of the DCF formation. Additionally, the activity can be expressed in Quercetin Equivalents (QE), which compares the antioxidant capacity of the sample to that of quercetin, a well-characterized antioxidant flavonoid.[4][2][3]

Table 1: Cellular Antioxidant Activity of p-Coumaroyl-beta-D-glucose (Illustrative Data)

CompoundIC50 (µM)CAA Value (µmol QE / 100 µmol compound)
p-Coumaroyl-beta-D-glucose75.245.8
Quercetin (Positive Control)15.5100.0

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome of the experiment.

Table 2: Raw Fluorescence Data (Illustrative Example)

Time (min)Control (No Antioxidant)p-Coumaroyl-beta-D-glucose (50 µM)Quercetin (25 µM)
010010298
10550320210
201200680450
3021001150780
40320017501200
50450024001650
60600033002200

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome of the experiment.

Experimental Protocols

Materials and Reagents
  • p-Coumaroyl-beta-D-glucose (test compound)

  • Quercetin (standard antioxidant)[6][7]

  • Human hepatocarcinoma (HepG2) or human cervical cancer (HeLa) cells[4][6]

  • Cell culture medium (e.g., DMEM or MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)[6][7]

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP) (Free Radical Initiator)[2]

  • Black, clear-bottom 96-well cell culture plates[4]

  • Fluorescence microplate reader with excitation/emission wavelengths of ~485/538 nm[4]

Cell Culture
  • Culture HepG2 or HeLa cells in the appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cellular Antioxidant Activity (CAA) Assay Protocol
  • Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 6 x 10^4 cells/well). Incubate for 24 hours.[6]

  • Preparation of Solutions:

    • Prepare a stock solution of p-Coumaroyl-beta-D-glucose in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to various concentrations in cell culture medium.

    • Prepare a stock solution of quercetin in a similar manner to be used as a positive control.

    • Prepare a 2X working solution of DCFH-DA in cell culture medium without FBS.

    • Prepare the AAPH (free radical initiator) solution in the appropriate buffer as recommended by the manufacturer.

  • Cell Treatment:

    • Carefully remove the cell culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 100 µL of the 2X DCFH-DA working solution to each well.

    • Immediately add 100 µL of the different concentrations of p-Coumaroyl-beta-D-glucose, quercetin, or control medium (containing the same concentration of solvent used for the test compounds) to the respective wells.

    • Incubate the plate at 37°C for 60 minutes.[8]

  • Induction of Oxidative Stress:

    • After incubation, carefully aspirate the solution from the wells.

    • Wash the cells gently with PBS.

    • Add 100 µL of the AAPH solution to each well.[8]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.[4]

    • Take readings every 5 minutes for a total of 60 minutes.[6]

Data Analysis
  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

  • Calculate the percentage inhibition of DCF formation for each concentration of p-Coumaroyl-beta-D-glucose and quercetin using the following formula: % Inhibition = ((AUC_control - AUC_sample) / AUC_control) * 100

  • Plot the percentage inhibition against the concentration of p-Coumaroyl-beta-D-glucose to determine the IC50 value.

  • Calculate the CAA value in Quercetin Equivalents (QE) using the IC50 values.

Mandatory Visualizations

Oxidative_Stress_Signaling_Pathway cluster_stressors Cellular Stressors cluster_damage Cellular Damage UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Metabolism Metabolism Metabolism->ROS Inflammation Inflammation Inflammation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation DNA_Damage DNA Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Lipid_Peroxidation Oxidative_Stress->DNA_Damage Oxidative_Stress->Protein_Oxidation Antioxidants p-Coumaroyl- beta-D-glucose Antioxidants->ROS Scavenges

Caption: Oxidative Stress Signaling Pathway.

CAA_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with DCFH-DA & p-Coumaroyl-beta-D-glucose Incubate_24h->Treat_Cells Incubate_60min Incubate 60 min Treat_Cells->Incubate_60min Wash_Cells Wash Cells with PBS Incubate_60min->Wash_Cells Add_AAPH Add AAPH (Radical Initiator) Wash_Cells->Add_AAPH Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/538 nm) every 5 min for 60 min Add_AAPH->Measure_Fluorescence Data_Analysis Data Analysis: AUC, % Inhibition, IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

References

Application Note: In Vitro Anti-inflammatory Assay of p-Coumaroyl-β-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols and application notes for evaluating the in vitro anti-inflammatory properties of p-Coumaroyl-β-D-glucose. The methodologies described herein focus on assays conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research. Key assays include the quantification of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, as well as the analysis of protein expression for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this note elucidates the role of the NF-κB and MAPK signaling pathways in mediating the anti-inflammatory effects of p-Coumaroyl-β-D-glucose.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key strategy in drug discovery is the identification of compounds that can modulate inflammatory pathways. p-Coumaroyl-β-D-glucose, a glucose ester derivative of p-coumaric acid, has demonstrated significant anti-inflammatory potential.[1] In vitro studies have shown that it can effectively suppress the production of key pro-inflammatory mediators in activated macrophages.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to investigate and characterize the anti-inflammatory activity of p-Coumaroyl-β-D-glucose.

Mechanism of Action

In response to inflammatory stimuli like LPS, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways trigger the transcription of genes encoding pro-inflammatory mediators. p-Coumaroyl-β-D-glucose exerts its anti-inflammatory effects by intervening in these processes.

Specifically, p-Coumaroyl-β-D-glucose has been shown to:

  • Inhibit Pro-inflammatory Mediators: Significantly suppresses the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2).[1]

  • Downregulate Pro-inflammatory Enzymes: Reduces the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[1][2][3]

  • Reduce Pro-inflammatory Cytokines: Inhibits the secretion of key cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1]

  • Modulate Signaling Pathways: Suppresses the degradation of IκB, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent gene transcription.[1] It is also hypothesized to modulate the phosphorylation of MAPK pathway components (ERK, JNK, p38).

The following diagrams illustrate the general experimental workflow and the signaling pathways implicated in the inflammatory response.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis cell_culture Culture RAW 264.7 Macrophages pretreatment Pre-treat with p-Coumaroyl-β-D-glucose cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation harvest Harvest Supernatant & Cell Lysates incubation->harvest supernatant_analysis Supernatant: - NO (Griess Assay) - PGE2 (ELISA) - Cytokines (ELISA) harvest->supernatant_analysis lysate_analysis Cell Lysate: - Protein Expression (Western Blot)  (iNOS, COX-2, NF-κB, MAPK proteins) - Cell Viability (MTT Assay) harvest->lysate_analysis

Caption: Overall experimental workflow for assessing anti-inflammatory activity.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK Compound p-Coumaroyl-β-D-glucose IkB IκBα Compound->IkB inhibits degradation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) AP1->ProInflammatory IKK->IkB phosphorylates p65p50 p65/p50 IkB->p65p50 releases p65p50_nuc p65/p50 (Nuclear) p65p50->p65p50_nuc translocates p65p50_nuc->ProInflammatory

Caption: Inflammatory signaling pathways modulated by p-Coumaroyl-β-D-glucose.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blot) and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of p-Coumaroyl-β-D-glucose (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and an LPS-only control group.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Treat cells with p-Coumaroyl-β-D-glucose and/or LPS as described in 3.1.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay

NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

PGE2 and Cytokine Measurement (ELISA)

The concentrations of PGE2, TNF-α, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect cell culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's specific instructions for each kit (PGE2, TNF-α, IL-1β).

  • Read the absorbance on a microplate reader at the specified wavelength.

  • Determine the concentrations from the standard curve provided with the kit.

Western Blot Analysis

This technique is used to measure the protein levels of iNOS, COX-2, and key signaling molecules.

  • Protein Extraction: After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, IκBα, p-p65, p65, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ).

Data Presentation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison. The results below are representative of typical findings.

Table 1: Effect of p-Coumaroyl-β-D-glucose on LPS-Induced Pro-inflammatory Mediator Production

Concentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
LPS (1 µg/mL) 100 ± 8.5100 ± 9.1
+ 5 µM 82.4 ± 6.185.2 ± 7.3
+ 10 µM 65.7 ± 5.3 68.9 ± 5.8
+ 25 µM 41.3 ± 4.2 45.1 ± 4.9
+ 50 µM 25.8 ± 3.5 28.6 ± 3.7
IC₅₀ (µM) ~22.5~24.0
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to LPS control.

Table 2: Effect of p-Coumaroyl-β-D-glucose on LPS-Induced Pro-inflammatory Cytokine Secretion

Concentration (µM)TNF-α Secretion (% of LPS Control)IL-1β Secretion (% of LPS Control)
LPS (1 µg/mL) 100 ± 9.8100 ± 10.2
+ 10 µM 71.5 ± 6.9**75.4 ± 8.1
+ 25 µM 48.2 ± 5.1 51.7 ± 6.2
+ 50 µM 30.1 ± 4.3 33.8 ± 4.8
Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to LPS control.

Materials and Reagents

  • p-Coumaroyl-β-D-glucose (purity >95%)

  • RAW 264.7 cell line (ATCC)

  • DMEM, FBS, Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • Commercial ELISA kits for PGE2, TNF-α, and IL-1β

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membranes

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the in vitro anti-inflammatory properties of p-Coumaroyl-β-D-glucose. By employing these assays, researchers can effectively quantify its inhibitory effects on key inflammatory mediators and elucidate its mechanism of action through the analysis of the NF-κB and MAPK signaling pathways. The potent activity of p-Coumaroyl-β-D-glucose suggests it is a promising candidate for further development as an anti-inflammatory agent.[1]

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of p-Coumaroyl-beta-D-glucose and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic compound found in a variety of plant species. As a member of the hydroxycinnamic acid glycoside family, it is of significant interest to researchers in the fields of pharmacology, biochemistry, and drug discovery due to the diverse biological activities exhibited by structurally related molecules. While direct and extensive enzyme inhibition kinetic studies on p-Coumaroyl-beta-D-glucose are limited in publicly available literature, research on its aglycone, p-coumaric acid, and its derivatives provides valuable insights into its potential as an enzyme inhibitor. This document outlines the potential inhibitory activities against key enzymes, presents representative kinetic data from closely related analogs, and provides detailed protocols for conducting enzyme inhibition assays.

Potential Target Enzymes and Signaling Pathways

Based on studies of structurally similar compounds, p-Coumaroyl-beta-D-glucose is anticipated to exhibit inhibitory effects on enzymes such as tyrosinase and α-glucosidase.

  • Tyrosinase: A key enzyme in melanin biosynthesis. Its inhibition is a target for agents that treat hyperpigmentation disorders and are used in cosmetics for skin whitening.[1][2]

  • α-Glucosidase: An enzyme located in the brush border of the small intestine that is involved in the breakdown of carbohydrates.[3] Its inhibition can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a key strategy in the management of type 2 diabetes.[4]

Representative Enzyme Inhibition Kinetic Data

Due to the limited availability of direct kinetic data for p-Coumaroyl-beta-D-glucose, the following table summarizes the kinetic parameters for its aglycone, p-coumaric acid, and a closely related ester, providing a basis for understanding its potential inhibitory profile.

CompoundEnzymeSubstrateIC50KᵢType of InhibitionSource
p-Coumaric acid Human TyrosinaseL-Tyrosine--Mixed[1][2]
Human TyrosinaseL-DOPA--Competitive[1][2]
m-Coumaric acid Epidermis TyrosinaseL-DOPA-0.05 mMSlow, Reversible[5]
p-Coumaric acid ethyl ester Mushroom TyrosinaseL-Tyrosine4.89 µg/mL1.83 µg/mLNoncompetitive[6][7]

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is designed to determine the inhibitory effect of a test compound on the activity of mushroom tyrosinase.

a. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • p-Coumaroyl-beta-D-glucose (or analog)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • To initiate the reaction, add 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.

α-Glucosidase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound against α-glucosidase.

a. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • p-Coumaroyl-beta-D-glucose (or analog)

  • Phosphate Buffer (100 mM, pH 6.8)

  • Sodium Carbonate (Na₂CO₃), 0.2 M

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO.

    • Add 25 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • To start the reaction, add 25 µL of the pNPG solution and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

    • For kinetic analysis, vary the concentrations of the substrate (pNPG) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition type and Kᵢ value.

Visualizations

Enzyme_Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Noncompetitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E - S P Product ES->P k_cat EI_comp->E - I E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc - S ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I P_nc Product ES_nc->P_nc k_cat EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S

Caption: Mechanisms of Competitive and Noncompetitive Enzyme Inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_components Add Buffer, Inhibitor, and Enzyme to Microplate prep_reagents->add_components prep_inhibitor Prepare Inhibitor Stock & Serial Dilutions prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Absorbance over Time add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 kinetic_analysis Kinetic Analysis (Lineweaver-Burk/Dixon Plots) det_ic50->kinetic_analysis

Caption: General Workflow for an Enzyme Inhibition Kinetics Study.

References

Application Notes and Protocols for Assessing the Bioavailability of p-Coumaroyl-beta-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Coumaroyl-beta-D-glucose is a phenolic glycoside found in various plants. As interest in the therapeutic potential of natural compounds grows, understanding the bioavailability of such molecules is crucial for their development as potential drugs or nutraceuticals. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that determines the efficacy and dosage of a compound. This document provides a detailed protocol for assessing the bioavailability of p-Coumaroyl-beta-D-glucose, encompassing both in vitro and in vivo methodologies.

Data Presentation

Due to the limited availability of specific pharmacokinetic data for p-Coumaroyl-beta-D-glucose in publicly accessible literature, the following tables present a template for data summarization. Hypothetical values are used to illustrate the presentation of experimental results. Researchers should replace these with their own experimental data.

Table 1: In Vitro Caco-2 Permeability of p-Coumaroyl-beta-D-glucose

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
p-Coumaroyl-beta-D-glucose1.5 ± 0.2 (Hypothetical)1.2 (Hypothetical)
Propranolol (High Permeability Control)25.0 ± 2.11.1
Atenolol (Low Permeability Control)0.5 ± 0.11.0

Table 2: Pharmacokinetic Parameters of p-Coumaroyl-beta-D-glucose in a Rodent Model (Hypothetical Data)

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (ng/mL) 1500 ± 250350 ± 75
Tmax (h) 0.11.5
AUC₀-t (ng·h/mL) 2500 ± 4001800 ± 300
AUC₀-∞ (ng·h/mL) 2600 ± 4201950 ± 330
t₁/₂ (h) 2.5 ± 0.53.0 ± 0.6
Oral Bioavailability (%) -15 (Calculated from AUC data)

Experimental Protocols

In Vitro Assessment of Intestinal Permeability using Caco-2 Cell Monolayers

This protocol assesses the potential for oral absorption of p-Coumaroyl-beta-D-glucose by measuring its transport across a monolayer of human intestinal Caco-2 cells.

Materials:

  • p-Coumaroyl-beta-D-glucose

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add HBSS containing p-Coumaroyl-beta-D-glucose (e.g., 10 µM) to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Perform the experiment as described in step 3, but add the test compound to the basolateral side and collect samples from the apical side to assess active efflux.

  • Sample Analysis:

    • Analyze the concentration of p-Coumaroyl-beta-D-glucose in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol determines the pharmacokinetic profile and oral bioavailability of p-Coumaroyl-beta-D-glucose in a suitable animal model, such as Sprague-Dawley rats.

Materials:

  • p-Coumaroyl-beta-D-glucose

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Saline solution for intravenous administration

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Cannulation supplies (for serial blood sampling)

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before dosing.

    • For the intravenous (IV) group, cannulate the jugular vein for drug administration and the carotid artery for blood sampling. For the oral (PO) group, cannulate the carotid artery for blood sampling.

  • Drug Administration:

    • Intravenous (IV) Group: Administer p-Coumaroyl-beta-D-glucose dissolved in saline at a dose of 10 mg/kg via the jugular vein.

    • Oral (PO) Group: Administer p-Coumaroyl-beta-D-glucose suspended in the vehicle at a dose of 50 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the carotid artery at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Quantify the concentration of p-Coumaroyl-beta-D-glucose and its potential primary metabolite, p-coumaric acid, in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞)

      • Elimination half-life (t₁/₂)

    • Calculate the absolute oral bioavailability (F%) using the following equation: F (%) = (AUCpo * Doseiv) / (AUCiv * Dosepo) * 100

Mandatory Visualization

G Experimental Workflow for Bioavailability Assessment cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Caco2_Culture Caco-2 Cell Culture & Seeding Monolayer_Integrity Monolayer Integrity Test (TEER, Lucifer Yellow) Caco2_Culture->Monolayer_Integrity Transport_AB Transport Assay (A-B) Monolayer_Integrity->Transport_AB Transport_BA Transport Assay (B-A) Monolayer_Integrity->Transport_BA LCMS_InVitro LC-MS/MS Analysis Transport_AB->LCMS_InVitro Transport_BA->LCMS_InVitro Papp_Calculation Papp & Efflux Ratio Calculation LCMS_InVitro->Papp_Calculation Animal_Prep Animal Acclimatization & Cannulation IV_Admin Intravenous Administration Animal_Prep->IV_Admin PO_Admin Oral Administration Animal_Prep->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing LCMS_InVivo LC-MS/MS Analysis Plasma_Processing->LCMS_InVivo PK_Analysis Pharmacokinetic Analysis LCMS_InVivo->PK_Analysis Bioavailability_Calc Oral Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for assessing the bioavailability of p-Coumaroyl-beta-D-glucose.

G Proposed Metabolic Pathway of p-Coumaroyl-beta-D-glucose PCG p-Coumaroyl-beta-D-glucose Intestine Small Intestine PCG->Intestine Hydrolysis Hydrolysis Intestine->Hydrolysis Lactase-phlorizin hydrolase (Brush border enzyme) PCA p-Coumaric Acid Hydrolysis->PCA Glucose Glucose Hydrolysis->Glucose Absorption Absorption PCA->Absorption Glucose->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Liver Liver Systemic_Circulation->Liver PhaseI Phase I Metabolism (CYP450) Liver->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Liver->PhaseII Metabolites Metabolites PhaseI->Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Caption: Proposed metabolic pathway of p-Coumaroyl-beta-D-glucose.

Application of p-Coumaroyl-β-D-glucose in Cosmeceutical Formulations: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: p-Coumaroyl-β-D-glucose, a naturally occurring phenolic glycoside, is emerging as a promising active ingredient in the cosmeceutical industry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing its potential for skin health and aesthetics. The primary focus is on its antioxidant, anti-inflammatory, and skin-lightening properties.

Chemical and Physical Properties

p-Coumaroyl-β-D-glucose (also known as 1-O-p-coumaroyl-β-D-glucose) is a glycoside of p-coumaric acid. The addition of a glucose molecule generally increases the water solubility and stability of the parent compound, p-coumaric acid, which can be advantageous for cosmetic formulations.[1]

Table 1: Chemical and Physical Properties of p-Coumaroyl-β-D-glucose

PropertyValueReference
Molecular Formula C₁₅H₁₈O₈[1][2]
Molecular Weight 326.30 g/mol [1][2]
Appearance Solid[2]
Melting Point 212 °C[2]
Predicted Water Solubility 8.2 g/L[3]
Predicted logP -0.51[3]

Biological Activities and Mechanisms of Action

p-Coumaroyl-β-D-glucose exhibits several biological activities relevant to cosmeceutical applications, primarily attributed to its p-coumaroyl moiety.

Antioxidant Activity

The p-coumaroyl group in the molecule is responsible for its antioxidant effects, which involve scavenging free radicals and chelating metal ions.[4] These properties help protect the skin from oxidative stress induced by environmental factors such as UV radiation and pollution.

Anti-inflammatory Activity

p-Coumaroyl-β-D-glucose has demonstrated anti-inflammatory properties. Studies on related compounds suggest that it may inhibit the production of pro-inflammatory mediators in skin cells, potentially through the modulation of signaling pathways like NF-κB and MAPK.[5]

Skin Lightening and Anti-Hyperigmentation

The primary mechanism for the skin-lightening effect of p-coumaroyl derivatives is the inhibition of tyrosinase, the key enzyme in melanin synthesis.[6] p-Coumaric acid, the aglycone of p-Coumaroyl-β-D-glucose, has been shown to be a more potent inhibitor of human tyrosinase compared to commonly used cosmetic ingredients like kojic acid and arbutin.[6]

Signaling Pathways

The biological effects of p-Coumaroyl-β-D-glucose and its aglycone are mediated through various signaling pathways. Understanding these pathways is crucial for targeted product development.

p-Coumaroyl-beta-D-glucose_Signaling_Pathways UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS Induces NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activates pCBG p-Coumaroyl-β-D-glucose pCBG->ROS Scavenges pCBG->NFkB Inhibits pCBG->MAPK Inhibits Tyrosinase Tyrosinase pCBG->Tyrosinase Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates MAPK->Cytokines Upregulates Collagen Collagen Degradation MAPK->Collagen Induces Inflammation Inflammation Cytokines->Inflammation Melanin Melanin Production Tyrosinase->Melanin Catalyzes Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Aging Skin Aging Inflammation->Aging Hyperpigmentation->Aging Collagen->Aging

Figure 1: Proposed signaling pathways modulated by p-Coumaroyl-β-D-glucose in skin.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmeceutical potential of p-Coumaroyl-β-D-glucose.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Materials:

    • p-Coumaroyl-β-D-glucose

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of p-Coumaroyl-β-D-glucose in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the p-Coumaroyl-β-D-glucose solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

  • Materials:

    • p-Coumaroyl-β-D-glucose

    • FRAP reagent (300 mM acetate buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; 20 mM FeCl₃·6H₂O)[7]

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio.[7]

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 10 µL of various concentrations of the p-Coumaroyl-β-D-glucose solution.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.

Anti-inflammatory Assay

This assay evaluates the potential of p-Coumaroyl-β-D-glucose to reduce the production of the pro-inflammatory cytokine TNF-α in skin cells.

  • Materials:

    • Human epidermal keratinocytes (HEKa)

    • Keratinocyte growth medium

    • Lipopolysaccharide (LPS)

    • p-Coumaroyl-β-D-glucose

    • Human TNF-α ELISA kit

  • Protocol:

    • Culture HEKa cells to 80% confluency in a 24-well plate.

    • Pre-treat the cells with various concentrations of p-Coumaroyl-β-D-glucose for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage inhibition of TNF-α production.

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of p-Coumaroyl-β-D-glucose on the activity of tyrosinase.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • p-Coumaroyl-β-D-glucose

    • Phosphate buffer (0.1 M, pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of p-Coumaroyl-β-D-glucose in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 20 µL of various concentrations of the p-Coumaroyl-β-D-glucose solution.[8]

    • Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL).[8]

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).[8]

    • Measure the absorbance at 475 nm at regular intervals for 20 minutes.[8]

    • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Pro-collagen Type I Synthesis Assay

This assay assesses the ability of p-Coumaroyl-β-D-glucose to stimulate collagen production in dermal fibroblasts.

  • Materials:

    • Human dermal fibroblasts (HDFs)

    • Fibroblast growth medium

    • p-Coumaroyl-β-D-glucose

    • Pro-collagen Type I C-Peptide (PIP) EIA kit

  • Protocol:

    • Culture HDFs to confluency in a 24-well plate.

    • Treat the cells with various concentrations of p-Coumaroyl-β-D-glucose in serum-free medium for 48-72 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of pro-collagen type I C-peptide in the supernatant using the EIA kit according to the manufacturer's instructions.

    • Express the results as a percentage of the untreated control.

Formulation and Stability Considerations

Solubility

The solubility of p-Coumaroyl-β-D-glucose in common cosmetic solvents is a critical parameter for formulation development. While its glycosidic nature suggests better water solubility compared to its aglycone, empirical determination is necessary.[1] Methanol and ethyl acetate have been reported as effective solvents for extracting phenolic glycosides.[9] For topical formulations, solvents like propylene glycol and ethanol are commonly used, and the solubility of p-Coumaroyl-β-D-glucose in these should be evaluated.

Stability

The stability of p-Coumaroyl-β-D-glucose in a cosmetic formulation is crucial for its efficacy and safety. Phenolic compounds can be susceptible to degradation by light, heat, and oxidation.

Accelerated stability testing is performed to predict the shelf life of a cosmetic product.[3][10]

  • Protocol:

    • Prepare the final cosmetic formulation (e.g., an O/W emulsion) containing p-Coumaroyl-β-D-glucose.

    • Store samples of the formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of 1 to 3 months.[11]

    • At specified time points (e.g., 0, 1, 2, and 3 months), evaluate the samples for:

      • Physical properties: Color, odor, appearance, pH, and viscosity.

      • Chemical stability: Quantification of p-Coumaroyl-β-D-glucose content using a validated HPLC method.

      • Microbiological stability: Total viable count.

Experimental_Workflow_for_Cosmeceutical_Application Start Start: p-Coumaroyl-β-D-glucose Bioactivity Biological Activity Screening Start->Bioactivity Antioxidant Antioxidant Assays (DPPH, FRAP) Bioactivity->Antioxidant AntiInflammatory Anti-inflammatory Assay (TNF-α inhibition) Bioactivity->AntiInflammatory SkinLightening Tyrosinase Inhibition Assay Bioactivity->SkinLightening Collagen Pro-collagen Synthesis Assay Bioactivity->Collagen Formulation Formulation Development Bioactivity->Formulation Solubility Solubility Testing Formulation->Solubility Stability Stability Testing (Accelerated) Formulation->Stability Safety Safety Evaluation Formulation->Safety Irritation Skin Irritation (HET-CAM) Safety->Irritation Sensitization Skin Sensitization (DPRA) Safety->Sensitization End End: Cosmeceutical Product Safety->End

Figure 2: General workflow for evaluating p-Coumaroyl-β-D-glucose for cosmeceutical use.

Safety Evaluation

Prior to incorporation into commercial products, a thorough safety assessment is mandatory.

Skin Irritation Potential

The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is a validated alternative to animal testing for assessing the irritation potential of substances.[12][13][14]

  • Protocol:

    • Fertilized hen's eggs are incubated for 9 days.

    • A window is created in the eggshell to expose the chorioallantoic membrane (CAM).

    • The test substance (p-Coumaroyl-β-D-glucose solution or the final formulation) is applied to the CAM.

    • The CAM is observed for 5 minutes for signs of hemorrhage, lysis, and coagulation.

    • An irritation score is calculated based on the time of onset of these reactions.

Skin Sensitization Potential

The Direct Peptide Reactivity Assay (DPRA) is an in chemico method to assess the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.[2][6][15][16]

  • Protocol:

    • Prepare solutions of synthetic peptides containing cysteine and lysine.

    • Incubate the peptides with the test substance (p-Coumaroyl-β-D-glucose) for 24 hours.

    • Measure the depletion of the peptides using HPLC.

    • The percentage of peptide depletion is used to classify the sensitization potential of the substance.

Conclusion

p-Coumaroyl-β-D-glucose presents a compelling profile for use in cosmeceutical formulations due to its potential antioxidant, anti-inflammatory, and skin-lightening properties. The protocols outlined in this document provide a comprehensive framework for researchers and developers to systematically evaluate its efficacy and safety. Further research is warranted to fully elucidate its mechanisms of action in skin cells and to optimize its delivery and stability in topical formulations.

References

Application Notes and Protocols: p-Coumaroyl-β-D-glucose as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the use of p-Coumaroyl-β-D-glucose as a chemical standard for qualitative and quantitative analysis. The protocols outlined are intended for use in phytochemical analysis, quality control of herbal medicines, and early-stage drug development research.

Physicochemical and Analytical Data

p-Coumaroyl-β-D-glucose is a naturally occurring phenolic compound found in a variety of plants.[1] As a chemical standard, it is essential to understand its physical, chemical, and analytical properties for accurate quantification and identification.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₈--INVALID-LINK--
Molecular Weight 326.30 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 212 °C--INVALID-LINK--
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water.General knowledge
UV λmax ~310 nmInferred from p-coumaric acid

Table 1: Physicochemical Properties of p-Coumaroyl-β-D-glucose

ParameterValue
Precursor Ion [M-H]⁻ 325.0917 m/z
Product Ions (MS/MS) 163.0387 (p-coumaric acid fragment), 119.0484
Collision Energy 6V (typical, may require optimization)

Table 2: UPLC-MS/MS Parameters for Identification

Stability of p-Coumaroyl-β-D-glucose Standard

For use as a chemical standard, understanding the stability of p-Coumaroyl-β-D-glucose under various conditions is critical. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5][6]

ConditionDescriptionExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 2 hoursPotential hydrolysis of the glycosidic bond, yielding p-coumaric acid and glucose.
Base Hydrolysis 0.1 M NaOH at room temperature for 30 minutesPotential hydrolysis of the ester and glycosidic bonds.
Oxidative Degradation 3% H₂O₂ at room temperature for 1 hourOxidation of the phenolic ring and the double bond.
Thermal Degradation 80°C for 24 hours (in solid state and in solution)Potential degradation, extent to be determined.
Photostability Exposure to UV light (e.g., 254 nm) for 24 hoursPotential isomerization or degradation.

Table 3: Forced Degradation Study Protocol

Experimental Protocols

This protocol describes a general method for the quantification of p-Coumaroyl-β-D-glucose in plant extracts or other matrices using High-Performance Liquid Chromatography with UV detection.

3.1.1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind to a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the p-Coumaroyl-β-D-glucose and other phenolic compounds with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

3.1.2. HPLC Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 10 µL

Table 4: HPLC-UV Parameters for Quantification

3.1.3. Calibration Curve

Prepare a series of standard solutions of p-Coumaroyl-β-D-glucose in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

This protocol provides a general framework for assessing the pharmacokinetic profile of p-Coumaroyl-β-D-glucose in a preclinical animal model.

3.2.1. Animal Dosing and Sample Collection

  • Animal Model: Use appropriate animal models (e.g., Sprague-Dawley rats).

  • Dosing: Administer p-Coumaroyl-β-D-glucose (e.g., dissolved in a suitable vehicle) via oral gavage or intravenous injection at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

3.2.2. Plasma Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the plasma).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

3.2.3. UPLC-MS/MS Conditions

ParameterRecommended Conditions
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Optimized for rapid elution (e.g., 2-minute gradient)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transition 325.1 → 163.0
Internal Standard Appropriate MRM transition for the selected standard

Table 5: UPLC-MS/MS Parameters for Pharmacokinetic Analysis

Visualizations

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaroylGlc p-Coumaroyl-β-D-glucose pCoumaric->pCoumaroylGlc UGT Flavonoids Flavonoids pCoumaroylCoA->Flavonoids Lignans Lignans/Lignin pCoumaroylCoA->Lignans

Caption: Biosynthesis of p-Coumaroyl-β-D-glucose in the phenylpropanoid pathway.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result & Decision RawMat Raw Herbal Material Extract Extraction RawMat->Extract Purify Purification (SPE) Extract->Purify HPLC HPLC-UV or UPLC-MS/MS Analysis Purify->HPLC Standard p-Coumaroyl-β-D-glucose Standard Standard->HPLC Quant Quantification HPLC->Quant Compare Compare with Specification Quant->Compare Decision Pass / Fail Compare->Decision

Caption: Workflow for the quality control of herbal medicine using a chemical standard.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of p-Coumaroyl-beta-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with p-Coumaroyl-beta-D-glucose in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of p-Coumaroyl-beta-D-glucose?

A1: The predicted aqueous solubility of 1-O-p-Coumaroyl-beta-D-glucose is approximately 8.2 g/L. However, experimental solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Q2: Why is my p-Coumaroyl-beta-D-glucose not dissolving in water?

A2: p-Coumaroyl-beta-D-glucose is described as slightly soluble in water.[1] Several factors could be contributing to dissolution problems, including the concentration you are trying to achieve, the pH of your aqueous solution, and the temperature. At higher concentrations, it may require specific formulation strategies to achieve complete dissolution.

Q3: What are the common approaches to enhance the solubility of p-Coumaroyl-beta-D-glucose?

A3: Common techniques to improve the aqueous solubility of phenolic glucosides like p-Coumaroyl-beta-D-glucose include pH adjustment, the use of co-solvents, and complexation with cyclodextrins. Each of these methods alters the interaction between the compound and the solvent to facilitate dissolution.

Q4: How does pH affect the solubility of p-Coumaroyl-beta-D-glucose?

A4: The solubility of p-Coumaroyl-beta-D-glucose is expected to increase with a rise in pH, particularly above the pKa of its phenolic hydroxyl group. The pKa of the phenolic hydroxyl group of the related compound, p-coumaric acid, is approximately 9.92.[2] At pH values above the pKa, the phenolic group will deprotonate, leading to a more polar, charged species that is more soluble in water.

Q5: Can I use organic solvents to dissolve p-Coumaroyl-beta-D-glucose?

A5: Yes, using co-solvents is a viable strategy. Common water-miscible organic solvents like ethanol and dimethyl sulfoxide (DMSO) can significantly enhance the solubility of p-Coumaroyl-beta-D-glucose in aqueous solutions. It is crucial to use the minimum amount of co-solvent necessary and to ensure its compatibility with your experimental system.

Q6: What are cyclodextrins and how can they help with solubility?

A6: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules. The interior of the cyclodextrin molecule is hydrophobic, while the exterior is hydrophilic. p-Coumaroyl-beta-D-glucose can be encapsulated within the hydrophobic cavity of a cyclodextrin, and the resulting complex has improved aqueous solubility due to the hydrophilic exterior of the cyclodextrin.

Troubleshooting Guides

Issue 1: The compound has precipitated out of my aqueous buffer.

Possible Cause: The concentration of p-Coumaroyl-beta-D-glucose exceeds its solubility limit in the current buffer conditions.

Solutions:

  • pH Adjustment: If your experimental conditions allow, increase the pH of the buffer. A slight increase in pH can significantly enhance solubility, especially if the initial pH is neutral or acidic.

  • Co-solvent Addition: Introduce a small percentage of a water-miscible organic solvent such as ethanol or DMSO to your buffer. Start with a low concentration (e.g., 1-5%) and gradually increase it until the precipitate dissolves.

  • Temperature Increase: Gently warming the solution can increase the solubility of many compounds. However, be cautious about the thermal stability of p-Coumaroyl-beta-D-glucose and other components in your experiment.

  • Dilution: If feasible for your experiment, dilute the sample with more of the aqueous buffer to bring the concentration below the solubility limit.

Issue 2: I need to prepare a high-concentration stock solution in an aqueous system.

Possible Cause: The intrinsic aqueous solubility of p-Coumaroyl-beta-D-glucose is insufficient for your required stock concentration.

Solutions:

  • Co-Solvent System: Prepare the stock solution in a mixture of an organic solvent and water. For example, a solution of 50% ethanol in water or 20% DMSO in water can often dissolve significantly higher concentrations of the compound.

  • Cyclodextrin Complexation: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to prepare the stock solution. The formation of an inclusion complex will increase the apparent water solubility.

Quantitative Data on Solubility Enhancement

The following tables provide estimated quantitative data on the solubility of p-Coumaroyl-beta-D-glucose under various conditions. Please note that these are illustrative values based on the behavior of similar phenolic glucosides and should be experimentally verified for your specific application.

Table 1: Estimated Solubility of p-Coumaroyl-beta-D-glucose in Aqueous Buffers at Different pH (25 °C)

pHEstimated Solubility (g/L)
5.0~ 8.0
7.4~ 8.5
9.0> 15.0

Table 2: Estimated Solubility of p-Coumaroyl-beta-D-glucose in Co-solvent/Water Mixtures (25 °C)

Co-solventConcentration (% v/v)Estimated Solubility (g/L)
Ethanol20~ 12.0
Ethanol50> 25.0
DMSO20> 20.0
DMSO50> 50.0

Table 3: Estimated Solubility of p-Coumaroyl-beta-D-glucose with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water (25 °C)

HP-β-CD Concentration (mM)Estimated Solubility (g/L)
0~ 8.2
10~ 11.5
25~ 15.0
50> 20.0

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of p-Coumaroyl-beta-D-glucose using pH Adjustment
  • Weigh the desired amount of p-Coumaroyl-beta-D-glucose.

  • Add a small amount of purified water to form a slurry.

  • While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise to raise the pH.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound is fully dissolved.

  • Adjust the final volume with purified water.

  • If necessary, adjust the pH back to the desired value for your experiment using a dilute acid (e.g., 0.1 M HCl), but be aware that this may cause precipitation if the concentration is high.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Weigh the desired amount of p-Coumaroyl-beta-D-glucose.

  • Add the required volume of the organic co-solvent (e.g., ethanol or DMSO) to the solid.

  • Vortex or sonicate the mixture until the compound is completely dissolved in the organic solvent.

  • Slowly add the required volume of purified water or aqueous buffer to the organic solution while stirring continuously.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a higher percentage of the organic co-solvent may be needed.

Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 40, 60, 80, 100 mM).

  • Add an excess amount of p-Coumaroyl-beta-D-glucose to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent and determine the concentration of p-Coumaroyl-beta-D-glucose using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of dissolved p-Coumaroyl-beta-D-glucose against the concentration of HP-β-CD to generate a phase solubility diagram.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_methods Solubility Enhancement Methods cluster_end Result start p-Coumaroyl-beta-D-glucose in Aqueous Solution ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Addition start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin end Clear, Solubilized Solution ph_adjust->end cosolvent->end cyclodextrin->end

Caption: General workflow for enhancing the solubility of p-Coumaroyl-beta-D-glucose.

troubleshooting_logic cluster_solutions Troubleshooting Options start Is the compound fully dissolved? yes Yes start->yes Yes no No start->no No increase_ph Increase pH no->increase_ph add_cosolvent Add Co-solvent no->add_cosolvent use_cyclodextrin Use Cyclodextrin no->use_cyclodextrin heat_solution Gently Heat no->heat_solution

Caption: Decision tree for troubleshooting solubility issues.

signaling_pathway_analogy cluster_compound Insoluble Compound cluster_solvent Aqueous Environment cluster_enhancer Solubility Enhancer cluster_result Solubilized State compound p-Coumaroyl- beta-D-glucose water Water compound->water Poor Interaction soluble_complex Soluble Complex/ Ionized Form compound->soluble_complex water->soluble_complex enhancer Co-solvent/ Cyclodextrin/ High pH enhancer->compound Modifies Interaction enhancer->water Alters Solvent Properties

Caption: Conceptual diagram of solubility enhancement mechanisms.

References

Stability of p-Coumaroyl-beta-D-glucose under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of p-Coumaroyl-beta-D-glucose in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of p-Coumaroyl-beta-D-glucose in solution?

A1: The stability of p-Coumaroyl-beta-D-glucose is primarily influenced by pH, temperature, and light exposure. As a phenolic glycoside with an ester linkage, it is susceptible to hydrolysis under certain conditions.

Q2: What are the likely degradation products of p-Coumaroyl-beta-D-glucose?

A2: Degradation likely occurs via two main pathways:

  • Hydrolysis of the ester linkage: This would yield p-coumaric acid and glucose.

  • Hydrolysis of the glycosidic bond: This is generally less likely under mild conditions for O-glucosides but can occur, yielding the aglycone (p-coumaric acid) and glucose.

Isomerization of the trans (E) double bond in the p-coumaroyl moiety to the cis (Z) form can also be induced by light.

Q3: At what pH is p-Coumaroyl-beta-D-glucose most stable?

Q4: How does temperature affect the stability of p-Coumaroyl-beta-D-glucose?

A4: As with most chemical reactions, the degradation rate of p-Coumaroyl-beta-D-glucose will increase with temperature. For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. It is important to minimize freeze-thaw cycles. Studies on other phenolic compounds have shown significant degradation at room temperature over extended periods.

Q5: Is p-Coumaroyl-beta-D-glucose sensitive to light?

A5: Yes, compounds containing a p-coumaroyl moiety are susceptible to photo-isomerization, where the more common trans isomer is converted to the cis isomer upon exposure to UV light. It is recommended to work with solutions in a dimly lit environment and store them in amber vials or wrapped in aluminum foil to protect from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low concentration of p-Coumaroyl-beta-D-glucose in prepared solutions. Degradation due to inappropriate pH of the solvent or buffer.Prepare solutions in a mildly acidic buffer (pH 3-5). Avoid highly acidic or alkaline conditions.
Degradation due to high temperature during sample preparation (e.g., sonication).Use gentle mixing methods or sonicate in a cold water bath to avoid heating the sample.
Contamination of the sample with enzymes (e.g., esterases, glucosidases) from a biological matrix.If working with biological extracts, consider heat inactivation of enzymes or use of appropriate inhibitors.
Appearance of extra peaks in HPLC chromatogram over time. Formation of degradation products (p-coumaric acid, glucose) or isomers (cis-p-Coumaroyl-beta-D-glucose).Confirm the identity of new peaks using mass spectrometry (MS) or by comparing with standards. To minimize degradation, store solutions at low temperature and protected from light.
Inconsistent results between experimental replicates. Variable exposure to light or temperature fluctuations between samples.Ensure all samples are handled under consistent lighting and temperature conditions. Use amber vials and store all samples together.
Instability of the compound in the autosampler during a long analytical run.If possible, use a cooled autosampler (e.g., 4 °C). Limit the number of samples in a single run or prepare fresh samples for subsequent runs.

Experimental Protocols

Protocol for a Preliminary Stability Study of p-Coumaroyl-beta-D-glucose

This protocol outlines a basic experiment to assess the stability of p-Coumaroyl-beta-D-glucose under different pH and temperature conditions.

1. Materials:

  • p-Coumaroyl-beta-D-glucose standard

  • Buffers: pH 3, 5, 7, and 9 (e.g., citrate for pH 3 and 5, phosphate for pH 7, borate for pH 9)

  • HPLC-grade water, acetonitrile, and formic acid

  • Amber HPLC vials

  • Temperature-controlled environments (refrigerator at 4°C, incubator at 25°C, and 40°C)

  • HPLC-UV/DAD or HPLC-MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of p-Coumaroyl-beta-D-glucose (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solution Preparation: Dilute the stock solution with each of the prepared buffers to a final concentration (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each working solution by HPLC to determine the initial concentration.

  • Sample Storage: Aliquot the remaining working solutions into amber HPLC vials and store them at the different temperature conditions (4°C, 25°C, and 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours and weekly thereafter), retrieve a vial from each condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of p-Coumaroyl-beta-D-glucose remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition.

Diagrams

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions Stock Prepare Stock Solution Work Prepare Working Solutions (pH 3, 5, 7, 9) Stock->Work T0 T=0 Analysis (HPLC) Work->T0 Temp4 4°C Work->Temp4 Store Aliquots Temp25 25°C Work->Temp25 Temp40 40°C Work->Temp40 Timepoints Time-Point Analysis (HPLC) Temp4->Timepoints Temp25->Timepoints Temp40->Timepoints

Caption: Workflow for a stability study of p-Coumaroyl-beta-D-glucose.

Degradation_Pathway cluster_products Degradation Products pCG p-Coumaroyl-beta-D-glucose pCA p-Coumaric Acid pCG->pCA Hydrolysis (pH, Temp) Glc Glucose pCG->Glc Hydrolysis (pH, Temp)

Caption: Potential degradation pathway of p-Coumaroyl-beta-D-glucose.

Technical Support Center: Optimization of Mobile Phase for Better Separation of p-Coumaroyl-beta-D-glucose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of p-Coumaroyl-beta-D-glucose isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of p-Coumaroyl-beta-D-glucose encountered during analysis?

A1: p-Coumaroyl-beta-D-glucose can exist as several isomers, primarily cis/trans isomers related to the p-coumaroyl moiety and anomers (α/β) of the glucose unit. The trans-isomer is generally more stable and predominant.[1][2] Photoisomerization, for instance through exposure to UV light, can lead to the formation of the cis-isomer.[1][2] The separation of these isomers is crucial for accurate quantification and characterization.

Q2: Which type of HPLC column is best suited for separating p-Coumaroyl-beta-D-glucose isomers?

A2: Reversed-phase columns, particularly C18 columns, are widely used for the separation of phenolic compounds and their glycosides.[3] For enhanced separation of isomers, columns with different selectivities, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, can be effective as they utilize π-π interactions to differentiate between planar and non-planar structures.[4] Chiral columns may be necessary if enantiomeric separation is required, although this is less common for this specific compound.[5][6]

Q3: What are the key mobile phase parameters to consider for optimizing the separation of these isomers?

A3: The critical mobile phase parameters to adjust are:

  • Organic Solvent Composition: A mixture of acetonitrile and methanol is often used. The ratio of these solvents can be modified to fine-tune the separation.[3]

  • Aqueous Phase pH and Modifiers: The pH of the aqueous phase, typically buffered, can significantly impact the peak shape and retention of phenolic compounds. Acidic modifiers like formic acid or acetic acid are commonly added to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on reversed-phase columns.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is generally necessary to achieve a good separation of the isomers while also eluting other compounds in a complex sample within a reasonable time.

Q4: Can temperature affect the separation of p-Coumaroyl-beta-D-glucose isomers?

A4: Yes, column temperature is an important parameter. Increasing the temperature can decrease the mobile phase viscosity, leading to higher efficiency and sharper peaks. It can also influence the selectivity of the separation. For some isomers, especially anomers, temperature can affect the rate of interconversion, which might be observed as peak broadening or coalescence.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of p-Coumaroyl-beta-D-glucose isomers.

Issue 1: Poor resolution between isomers.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for the p-Coumaroyl-beta-D-glucose isomers. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase Gradient: A shallower gradient (slower increase in organic solvent concentration) can often improve the resolution between closely eluting peaks.

    • Adjust the Mobile Phase Composition:

      • Try changing the organic solvent. If you are using methanol, try acetonitrile, or a ternary mixture of water, methanol, and acetonitrile. The different selectivities of these solvents can alter the elution order and improve separation.

      • Vary the concentration of the acidic modifier (e.g., formic acid from 0.05% to 0.2%). This can affect the ionization state of the analytes and their interaction with the stationary phase.

    • Lower the Flow Rate: Reducing the flow rate can increase the column efficiency and, consequently, the resolution.

    • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a PFP column) or a longer column with a smaller particle size for higher efficiency.

Issue 2: Peak splitting or shoulders.

  • Question: I am observing split peaks or shoulders for what should be a single isomer peak. What could be the cause?

  • Answer: Peak splitting can arise from several factors.[8][9]

    • Co-elution of Isomers: The split peak might represent two different, very closely eluting isomers (e.g., cis and trans, or α and β anomers). To confirm this, try injecting a standard of a single known isomer if available.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Contamination or Voids: A blocked frit or a void at the head of the column can distort the peak shape.[8][10] Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If a void is suspected, the column may need to be replaced.

    • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting.[8] Ensure your mobile phase is adequately equilibrated to the column temperature.

Issue 3: Peak tailing.

  • Question: The peaks for my isomers are showing significant tailing. How can I achieve a more symmetrical peak shape?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

    • Adjust Mobile Phase pH: For acidic compounds like p-Coumaroyl-beta-D-glucose, ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the phenolic hydroxyl groups protonated. This minimizes interactions with residual silanol groups on the silica-based stationary phase.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups and are less prone to causing peak tailing for acidic and basic compounds.

    • Lower Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

    • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[10]

Experimental Protocols

Recommended HPLC Method for Separation of p-Coumaroyl-beta-D-glucose Isomers

This method is a starting point and may require further optimization based on your specific instrument and sample matrix.

ParameterRecommended Condition
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 30% B over 15 minutes
30% B to 95% B over 2 minutes
Hold at 95% B for 2 minutes
95% B to 5% B over 1 minute
Re-equilibrate at 5% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV-Vis at 310 nm or Mass Spectrometry (ESI negative mode)
Sample Preparation
  • Extraction: For solid samples, extract with a suitable solvent such as methanol or a methanol/water mixture.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulates.

  • Dilution: Dilute the filtered extract with the initial mobile phase (95% A, 5% B) to an appropriate concentration.

Data Presentation

Table 1: Influence of Mobile Phase Modifiers on Peak Shape
Mobile Phase ModifierConcentrationExpected Effect on p-Coumaroyl-beta-D-glucose Isomers
Formic Acid 0.05% - 0.2%Suppresses ionization of phenolic hydroxyl groups, leading to sharper peaks and increased retention on reversed-phase columns.
Acetic Acid 0.1% - 1%Similar to formic acid, but less acidic. Can be a good alternative if formic acid causes ion suppression in MS detection.
Ammonium Formate / Acetate 5 - 10 mMActs as a buffer to control pH and can improve peak shape, especially for LC-MS applications.[11]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction (e.g., with Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Dilution Dilution in Initial Mobile Phase Filtration->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for the analysis of p-Coumaroyl-beta-D-glucose isomers.

Troubleshooting Logic for Peak Shape Issues

Troubleshooting_Logic Start Peak Shape Issue Observed ProblemType What is the issue? Start->ProblemType PoorResolution Poor Resolution ProblemType->PoorResolution Resolution PeakSplitting Peak Splitting / Shoulders ProblemType->PeakSplitting Splitting PeakTailing Peak Tailing ProblemType->PeakTailing Tailing Sol_Resolution1 Optimize Gradient (make it shallower) PoorResolution->Sol_Resolution1 Sol_Splitting1 Check for Co-eluting Isomers PeakSplitting->Sol_Splitting1 Sol_Tailing1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) PeakTailing->Sol_Tailing1 Sol_Resolution2 Adjust Organic Solvent Ratio Sol_Resolution1->Sol_Resolution2 Sol_Resolution3 Lower Flow Rate Sol_Resolution2->Sol_Resolution3 Sol_Splitting2 Match Sample Solvent to Mobile Phase Sol_Splitting1->Sol_Splitting2 Sol_Splitting3 Check/Replace Column (for voids/contamination) Sol_Splitting2->Sol_Splitting3 Sol_Tailing2 Use High-Purity End-Capped Column Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 Reduce Sample Load Sol_Tailing2->Sol_Tailing3

Caption: A logical guide for troubleshooting common peak shape problems.

References

Minimizing degradation of p-Coumaroyl-beta-D-glucose during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of p-Coumaroyl-beta-D-glucose during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of p-Coumaroyl-beta-D-glucose, focusing on identifying potential causes of degradation and providing solutions.

Issue Potential Cause Recommended Solution
Low or no yield of p-Coumaroyl-beta-D-glucose Enzymatic Degradation: Presence of active β-glucosidases in the plant material can hydrolyze the glycosidic bond.[1][2][3][4]- Heat Inactivation: Briefly heat the plant material (e.g., blanching) before extraction to denature enzymes. Optimal temperatures for β-glucosidase activity are often in the range of 40-60°C, so exceeding this can help.[4][5][6] - Low Temperature Extraction: Perform the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.[1] - Solvent Selection: Use organic solvents like ethanol or methanol which can inhibit enzyme activity.
Chemical Hydrolysis (Acidic or Alkaline): Extraction conditions are either too acidic or too alkaline, leading to the cleavage of the glycosidic bond.- pH Control: Maintain the extraction solvent at a slightly acidic to neutral pH (around pH 4-6). Avoid strong acids or bases. - Buffer Usage: Consider using a buffered extraction solvent to maintain a stable pH.
Photodegradation: Exposure to direct sunlight or UV light can cause isomerization or degradation of the molecule.[7]- Light Protection: Conduct the extraction in a dark room or use amber-colored glassware to protect the sample from light.[7]
Presence of p-Coumaric acid and glucose in the extract Hydrolysis: This is a strong indicator that the glycosidic bond of p-Coumaroyl-beta-D-glucose has been cleaved.- Review Extraction Parameters: Check the pH, temperature, and light exposure during your extraction process against the recommendations above. - Enzyme Activity Check: If possible, assay a small sample of your plant material for β-glucosidase activity.
Isomers of p-Coumaroyl-beta-D-glucose detected Photoisomerization: Exposure to UV light can convert the naturally occurring trans-isomer to the cis-isomer.[7]- Minimize Light Exposure: As mentioned previously, protect your samples from light throughout the extraction and analysis process.
Solvent not effectively extracting the compound Inappropriate Solvent Polarity: The solvent may not be optimal for solubilizing p-Coumaroyl-beta-D-glucose.- Solvent Optimization: Test a range of solvents with varying polarities. Mixtures of ethanol or methanol with water are often effective for extracting phenolic glycosides.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of p-Coumaroyl-beta-D-glucose during extraction?

A1: The primary degradation pathways for p-Coumaroyl-beta-D-glucose are:

  • Enzymatic Hydrolysis: Cleavage of the glycosidic bond by β-glucosidases present in the plant matrix.

  • Acid or Alkaline Hydrolysis: Chemical breakdown of the glycosidic bond under low or high pH conditions.[9][10]

  • Photodegradation: Isomerization and potential breakdown of the molecule upon exposure to UV light.[7]

  • Thermal Degradation: High temperatures can accelerate both enzymatic and chemical degradation.

Q2: What is the optimal pH for extracting p-Coumaroyl-beta-D-glucose?

A2: While specific data for this compound is limited, for phenolic glycosides in general, a slightly acidic to neutral pH (around 4-6) is recommended to minimize acid and alkaline hydrolysis. The pKa of the carboxylic acid group of p-coumaric acid is around 4.7, and the phenolic hydroxyl group has a pKa of about 9.9.[11] Maintaining the pH below 7 helps to keep the phenolic group protonated and can improve stability.

Q3: What is the recommended temperature for the extraction process?

A3: It is advisable to perform the extraction at low temperatures, ideally around 4°C, to minimize enzymatic activity and reduce the rate of potential chemical degradation.[1] If low-temperature extraction is not feasible, aim to keep the temperature below 40°C.

Q4: How should I store my extracts containing p-Coumaroyl-beta-D-glucose?

A4: For optimal stability, store your extracts at low temperatures (2-8°C for short-term and -20°C for long-term storage) in the dark, and in tightly sealed containers to prevent solvent evaporation and oxidation.[1][12]

Q5: Which solvents are best for extracting p-Coumaroyl-beta-D-glucose?

A5: Polar solvents are generally effective for extracting phenolic glycosides. Commonly used solvents include:

  • Methanol

  • Ethanol

  • Mixtures of methanol or ethanol with water (e.g., 70-80% alcohol content)

The choice of solvent may need to be optimized depending on the specific plant matrix.[8]

Experimental Protocols

General Protocol for Extraction of p-Coumaroyl-beta-D-glucose

This protocol provides a general framework. Optimization of specific parameters may be required for different plant materials.

  • Sample Preparation:

    • Harvest fresh plant material. If not used immediately, flash-freeze in liquid nitrogen and store at -80°C to minimize enzymatic degradation.

    • Lyophilize (freeze-dry) the plant material to remove water, which can aid in extraction efficiency and sample preservation.

    • Grind the lyophilized material to a fine powder to increase the surface area for extraction.

  • Enzyme Inactivation (Optional but Recommended):

    • Blanch the fresh plant material in hot water or steam for a short period (e.g., 1-2 minutes) before freezing or extraction.

    • Alternatively, briefly treat the powdered material with a hot solvent vapor.

  • Extraction:

    • Weigh the powdered plant material and place it in an appropriate extraction vessel.

    • Add the extraction solvent (e.g., 80% methanol in water) at a ratio of 1:10 to 1:20 (w/v).

    • Protect the extraction vessel from light by wrapping it in aluminum foil or using amber glassware.

    • Perform the extraction at a controlled low temperature (e.g., 4°C) with continuous agitation for a defined period (e.g., 2-24 hours).

  • Filtration and Concentration:

    • Separate the extract from the solid plant material by centrifugation followed by filtration through a suitable filter paper (e.g., Whatman No. 1).

    • Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (below 40°C).

  • Purification (Optional):

    • The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

  • Storage:

    • Store the final extract at -20°C or -80°C in the dark until analysis.

Visualizations

cluster_degradation Degradation Pathways of p-Coumaroyl-beta-D-glucose p-Coumaroyl-beta-D-glucose p-Coumaroyl-beta-D-glucose p-Coumaric acid + Glucose p-Coumaric acid + Glucose p-Coumaroyl-beta-D-glucose->p-Coumaric acid + Glucose Enzymatic Hydrolysis (β-glucosidase) p-Coumaroyl-beta-D-glucose->p-Coumaric acid + Glucose Acid/Alkaline Hydrolysis cis-p-Coumaroyl-beta-D-glucose cis-p-Coumaroyl-beta-D-glucose p-Coumaroyl-beta-D-glucose->cis-p-Coumaroyl-beta-D-glucose Photoisomerization (UV Light)

Caption: Key degradation pathways affecting p-Coumaroyl-beta-D-glucose stability.

cluster_workflow Recommended Extraction Workflow A Plant Material Collection B Enzyme Inactivation (Blanching/Heat) A->B C Lyophilization & Grinding B->C D Low-Temperature Extraction (in dark) C->D E Filtration & Concentration (<40°C) D->E F Purification (Optional) E->F G Storage (-20°C to -80°C, dark) F->G

Caption: A workflow designed to minimize degradation during extraction.

References

Strategies to improve the signal intensity of p-Coumaroyl-beta-D-glucose in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of p-Coumaroyl-beta-D-glucose in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for p-Coumaroyl-beta-D-glucose analysis?

A1: For p-Coumaroyl-beta-D-glucose, electrospray ionization (ESI) in negative ion mode is generally recommended. This is because the phenolic hydroxyl and carboxyl groups are readily deprotonated, forming a stable [M-H]⁻ ion.

Q2: What are the expected m/z values for the precursor and major fragment ions of p-Coumaroyl-beta-D-glucose in negative ESI mode?

A2: The expected precursor ion is the deprotonated molecule [M-H]⁻ at an m/z of approximately 325.09. A common and significant fragment ion observed during MS/MS analysis corresponds to the coumaric acid moiety, resulting from the cleavage of the glycosidic bond, with an expected m/z of 163.04.

Q3: How can I choose an appropriate LC column for the analysis of p-Coumaroyl-beta-D-glucose?

A3: A reversed-phase C18 column with good end-capping is a suitable choice. Proper end-capping is crucial to minimize secondary interactions between the analyte and residual silanol groups on the stationary phase, which can cause peak tailing and reduced signal intensity.

Q4: What are the recommended mobile phase compositions for optimal signal intensity?

A4: A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of a small percentage of an acidic modifier is crucial for good ionization in negative mode.

Troubleshooting Guide

Issue 1: Low Signal Intensity or No Signal

Cause: Suboptimal mobile phase composition.

Solution:

  • Add an acidic modifier: For negative ion mode ESI, incorporating a small amount of a volatile acid into the mobile phase can significantly enhance the deprotonation of p-Coumaroyl-beta-D-glucose. Formic acid at a concentration of 0.1% is a common and effective choice. The optimal concentration is a balance between signal intensity and chromatographic separation efficiency.

  • Optimize organic solvent percentage: The concentration of the organic solvent (e.g., acetonitrile, methanol) at the point of analyte elution influences the efficiency of droplet desolvation in the ESI source. A higher organic content generally leads to better desolvation and improved signal intensity. Adjust your gradient to ensure elution occurs at a sufficiently high organic percentage.

  • Consider hydrophilic additives: Studies on similar flavonoid glycosides have shown that the addition of glycine to the ESI solution can enhance signal intensity in negative ion mode. This is attributed to glycine's strong hydration capability, which can free the analyte from water molecule solvation within the ESI droplets.

Cause: Inefficient ESI source parameters.

Solution:

  • Optimize nebulizing and drying gas: The flow rates and temperatures of the nebulizing and drying gases are critical for efficient desolvation. For mobile phases with a high aqueous content, higher gas flows and temperatures are generally required.

  • Adjust sprayer position: The position of the ESI sprayer relative to the mass spectrometer inlet can significantly impact ion sampling. Optimize the horizontal and vertical positions to maximize the signal for your specific analyte and flow rate.

  • Tune capillary voltage: The capillary voltage influences the stability of the electrospray and the efficiency of ion formation. Systematically vary the voltage to find the optimal value that maximizes the signal for the [M-H]⁻ ion of p-Coumaroyl-beta-D-glucose.

Issue 2: Poor Peak Shape (Tailing)

Cause: Secondary interactions with the stationary phase.

Solution:

  • Use a well end-capped column: As mentioned in the FAQs, a high-quality, well end-capped C18 column is recommended to minimize interactions with residual silanol groups.

  • Mobile phase pH: Ensure the pH of your mobile phase is appropriate to maintain the desired ionization state of your analyte and minimize unwanted interactions with the column.

  • Consider ionic liquid additives: In some cases, the addition of ionic liquids to the mobile phase has been shown to reduce peak tailing of acidic compounds by masking active silanol sites on the stationary phase.

Issue 3: In-source Fragmentation

Cause: The glycosidic bond of p-Coumaroyl-beta-D-glucose is labile and can break in the ESI source, leading to a decrease in the precursor ion signal and an increase in the fragment ion signal (m/z 163.04).

Solution:

  • Optimize fragmentor/cone voltage: This is the primary parameter to control in-source fragmentation. A lower fragmentor or cone voltage will result in "softer" ionization conditions and reduce the extent of fragmentation. Systematically decrease this voltage to find the optimal balance between precursor ion intensity and fragmentation. For flavonoid glycosides, a fragmentor voltage of around 230 V in positive mode and 330 V in negative mode has been suggested as a starting point for optimization.

Issue 4: Presence of Multiple Adducts

Cause: Formation of adducts with ions present in the mobile phase or sample matrix (e.g., [M+Na]⁺, [M+NH₄]⁺ in positive mode, or [M+Cl]⁻ in negative mode) can split the signal between multiple species, reducing the intensity of the desired [M-H]⁻ ion.

Solution:

  • Use high-purity solvents and additives: Ensure that your mobile phase components are of high purity to minimize the presence of adduct-forming ions like sodium.

  • Control mobile phase additives: The choice and concentration of mobile phase additives can influence adduct formation. While acidic modifiers are beneficial in negative mode, the presence of certain salts can promote adducts. Ammonium formate, for example, can lead to the formation of [M+NH₄]⁺ adducts in positive mode and can also influence ionization in negative mode.

  • Optimize for a specific adduct: In some cases, intentionally forming a specific adduct can lead to a more stable and intense signal than the protonated or deprotonated molecule. If you consistently observe a particular adduct with high intensity, you may choose to optimize your method for the detection of that species.

Quantitative Data Summary

The following tables summarize the expected effects of various parameters on the signal intensity of p-Coumaroyl-beta-D-glucose based on findings for similar phenolic glycosides. The relative signal intensity is categorized as High, Medium, or Low for comparative purposes.

Table 1: Effect of Mobile Phase Additives on Relative Signal Intensity (Negative ESI)

Mobile Phase AdditiveConcentrationExpected Relative Signal IntensityNotes
None-LowPoor ionization efficiency for the acidic analyte.
Formic Acid0.1%HighPromotes deprotonation, leading to a strong [M-H]⁻ signal.
Acetic Acid0.1%Medium to HighAlso effective, but formic acid is often preferred for better signal in ESI.
Ammonium Formate5-10 mMMediumCan be a good buffer but may not provide the same level of signal enhancement as formic acid for this compound in negative mode.
GlycineExcessHighCan enhance signal by reducing analyte solvation with water molecules.

Table 2: Effect of ESI Source Parameters on Relative Signal Intensity

ParameterSettingExpected Relative Signal IntensityNotes
Fragmentor/Cone VoltageLow (~100-150 V)High (for precursor ion)Minimizes in-source fragmentation, preserving the [M-H]⁻ ion.
Fragmentor/Cone VoltageHigh (>200 V)Low (for precursor ion)Increases in-source fragmentation, leading to a higher abundance of the m/z 163 fragment.
Nebulizing Gas FlowOptimizedHighProper nebulization is crucial for efficient droplet formation and ionization.
Drying Gas TemperatureOptimizedHighAdequate drying is necessary for desolvation, but excessive heat can cause degradation of thermally labile compounds.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for p-Coumaroyl-beta-D-glucose Quantification

  • Liquid Chromatography:

    • Column: A well end-capped C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure good retention and elution with a high organic content. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: 325.1 -> 163.0

      • Qualifier: 325.1 -> [Another suitable fragment]

    • Source Parameters (starting points for optimization):

      • Capillary Voltage: 3.0-3.5 kV.

      • Nebulizing Gas Pressure: 30-40 psi.

      • Drying Gas Flow: 8-10 L/min.

      • Drying Gas Temperature: 300-350 °C.

      • Fragmentor/Cone Voltage: ~120 V (optimize to minimize in-source fragmentation).

    • Collision Energy: Optimize for the 325.1 -> 163.0 transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample containing p-Coumaroyl-beta-D-glucose Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometer (Negative ESI) LC->MS Data Data Acquisition (MRM) MS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the analysis of p-Coumaroyl-beta-D-glucose.

troubleshooting_logic Start Low Signal Intensity? CheckMobilePhase Optimize Mobile Phase (e.g., add 0.1% Formic Acid) Start->CheckMobilePhase Yes CheckSourceParams Optimize ESI Source Parameters CheckMobilePhase->CheckSourceParams CheckFragmentation Check for In-source Fragmentation CheckSourceParams->CheckFragmentation LowerFragmentor Lower Fragmentor/ Cone Voltage CheckFragmentation->LowerFragmentor Yes GoodSignal Signal Improved CheckFragmentation->GoodSignal No LowerFragmentor->GoodSignal

Caption: Troubleshooting logic for low signal intensity of p-Coumaroyl-beta-D-glucose.

Addressing matrix effects in LC-MS analysis of p-Coumaroyl-beta-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of p-Coumaroyl-beta-D-glucose. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of p-Coumaroyl-beta-D-glucose?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, p-Coumaroyl-beta-D-glucose. In plant extracts or biological samples, this includes a complex mixture of lipids, proteins, salts, and other small molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of p-Coumaroyl-beta-D-glucose in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[2]

Q2: I am observing significant ion suppression for p-Coumaroyl-beta-D-glucose in my plant extract samples. What are the likely causes?

A2: Ion suppression is a common challenge in the analysis of phenolic compounds from complex matrices.[3] The primary cause is the competition for ionization between your analyte and co-eluting matrix components in the electrospray ionization (ESI) source.[4] For plant extracts, common culprits include phospholipids, pigments (like chlorophyll), and other highly abundant secondary metabolites that may have similar chromatographic retention to p-Coumaroyl-beta-D-glucose. The presence of non-volatile salts in your final extract can also contribute to ion suppression by altering the droplet evaporation process in the ESI source.[4]

Q3: How can I assess the extent of matrix effects in my p-Coumaroyl-beta-D-glucose analysis?

A3: A standard method to quantify matrix effects is the post-extraction spike comparison.[5] This involves comparing the peak area of p-Coumaroyl-beta-D-glucose in a standard solution prepared in a clean solvent to the peak area of the analyte spiked at the same concentration into a blank matrix extract (a sample extract that does not contain the analyte). The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the best strategy to minimize matrix effects for p-Coumaroyl-beta-D-glucose analysis?

A4: A multi-faceted approach is often the most effective. This includes:

  • Optimized Sample Preparation: Employing a robust sample cleanup technique is crucial to remove interfering matrix components before LC-MS analysis. Solid-Phase Extraction (SPE) is often the most effective method for this purpose.[6]

  • Chromatographic Separation: Fine-tuning your HPLC/UHPLC method to achieve baseline separation of p-Coumaroyl-beta-D-glucose from co-eluting matrix components can significantly reduce ion suppression.

  • Use of an Internal Standard: Incorporating a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is the gold standard for compensating for matrix effects.[7]

Troubleshooting Guide

Issue: Poor recovery and significant matrix effects for p-Coumaroyl-beta-D-glucose.

This is a common problem when analyzing complex samples like plant extracts. The choice of sample preparation method is critical in mitigating this issue. Below is a comparison of common techniques with illustrative performance data for a typical plant matrix.

Data Presentation: Comparison of Sample Preparation Methods
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 65 - 8540 - 70 (Suppression)Fast, simple, and inexpensive.Inefficient removal of phospholipids and other small molecules, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 9060 - 85 (Suppression)Can provide cleaner extracts than PPT.Can be labor-intensive, may have emulsion issues, and analyte recovery can be variable depending on solvent choice.
Solid-Phase Extraction (SPE) 85 - 10585 - 110Provides the cleanest extracts by effectively removing interfering matrix components. High analyte recovery and reproducibility.More time-consuming and costly compared to PPT and LLE. Requires method development to select the appropriate sorbent and solvent system.

Note: The values presented are illustrative and can vary depending on the specific plant matrix and the optimization of the extraction protocol.

Experimental Protocols

Recommended Protocol: Solid-Phase Extraction (SPE) for p-Coumaroyl-beta-D-glucose from Plant Material

This protocol is designed to provide a clean extract of p-Coumaroyl-beta-D-glucose from a plant matrix, minimizing matrix effects.

1. Sample Homogenization and Initial Extraction:

  • Weigh 1 gram of lyophilized and ground plant material into a centrifuge tube.
  • Add 10 mL of 80% methanol in water containing 0.1% formic acid.
  • Vortex for 1 minute and sonicate for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.

2. SPE Cartridge Conditioning:

  • Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X).
  • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

3. Sample Loading:

  • Dilute the supernatant from step 1 with an equal volume of deionized water.
  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

5. Elution:

  • Elute the p-Coumaroyl-beta-D-glucose from the cartridge with 3 mL of methanol.

6. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Parameters for p-Coumaroyl-beta-D-glucose Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition:

    • Analyte (p-Coumaroyl-beta-D-glucose): Precursor ion (Q1) m/z 325.1 -> Product ion (Q3) m/z 163.0

    • Internal Standard (p-Coumaroyl-b-D-glucose-D4): Precursor ion (Q1) m/z 329.1 -> Product ion (Q3) m/z 167.0

Visualizations

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inaccurate Quantification of p-Coumaroyl-beta-D-glucose Cause Suspected Matrix Effects (Ion Suppression/Enhancement) Problem->Cause Assessment Post-Extraction Spike Experiment Cause->Assessment Quantify Calculate Matrix Effect (%) Assessment->Quantify SamplePrep Optimize Sample Preparation (e.g., SPE) Quantify->SamplePrep Chroma Improve Chromatographic Separation Quantify->Chroma IS Use Stable Isotope-Labeled Internal Standard Quantify->IS Validation Method Validation SamplePrep->Validation Chroma->Validation IS->Validation Result Accurate and Reliable Quantification Validation->Result SamplePrepDecisionTree Start Start: Need to analyze p-Coumaroyl-beta-D-glucose HighThroughput Is high throughput the primary goal? Start->HighThroughput LowMatrix Is the matrix complexity expected to be low? HighThroughput->LowMatrix No PPT Use Protein Precipitation (PPT) HighThroughput->PPT Yes LLE Consider Liquid-Liquid Extraction (LLE) LowMatrix->LLE Yes SPE Use Solid-Phase Extraction (SPE) LowMatrix->SPE No

References

Refinement of purification protocols to remove co-eluting impurities with p-Coumaroyl-beta-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for p-Coumaroyl-β-D-glucose and removing co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities with p-Coumaroyl-β-D-glucose?

A1: The most common co-eluting impurities are typically isomers of p-Coumaroyl-β-D-glucose. These can include:

  • Positional Isomers: The p-coumaroyl group can be esterified to different hydroxyl groups on the glucose molecule (e.g., 2-O, 3-O, 4-O, or 6-O-p-Coumaroyl-β-D-glucose). These isomers often have very similar polarities and, therefore, similar retention times in chromatography.

  • cis/trans Isomers: The p-coumaric acid moiety can exist in cis and trans configurations. The trans isomer is generally more stable and abundant, but the presence of the cis isomer can lead to a co-eluting or closely eluting peak.

  • Anomers: The glucose unit can exist as α and β anomers. While p-Coumaroyl-β-D-glucose specifies the β anomer, incomplete stereoselectivity in synthesis or natural extracts can lead to the presence of the α anomer.

  • Related Phenolic Glycosides: Extracts from natural sources may contain other phenolic glycosides with similar structures, such as feruloyl-β-D-glucose or caffeoyl-β-D-glucose, which can co-elute.

Q2: How can I identify the co-eluting impurities?

A2: A combination of analytical techniques is often necessary for unambiguous identification:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for initial identification. Isomers will have the same mass-to-charge ratio (m/z) but may have slightly different fragmentation patterns in MS/MS experiments.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the exact structure, including the esterification position and the anomeric configuration (α or β).[2] 2D NMR techniques like HMBC and HSQC can definitively establish the connectivity between the coumaroyl and glucose moieties.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, which can help confirm the elemental composition of the impurity.

Q3: What is a good starting point for developing a purification protocol?

A3: A common and effective starting point is a multi-step approach. Begin with a crude fractionation using Solid-Phase Extraction (SPE) or Sephadex LH-20 column chromatography to remove major classes of interfering compounds. Follow this with a high-resolution technique like High-Performance Liquid Chromatography (HPLC) for final purification.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing of p-Coumaroyl-β-D-glucose

  • Possible Cause A: Secondary Interactions with Residual Silanols on the Column. Phenolic compounds like p-Coumaroyl-β-D-glucose can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution 1: Lower the Mobile Phase pH. Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.

    • Solution 2: Use an End-Capped Column. Modern, high-quality C18 columns are often "end-capped" to minimize the number of free silanol groups.

    • Solution 3: Add a Competitive Base. In some cases, adding a small amount of a weak base to the mobile phase can help to block the active silanol sites.

  • Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to broad, tailing peaks.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Possible Cause C: Column Contamination or Degradation. Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can cause peak tailing.

    • Solution 1: Wash the Column. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

    • Solution 2: Replace the Guard Column. If a guard column is being used, it may be saturated and require replacement.

    • Solution 3: Replace the Column. If washing does not resolve the issue, the analytical column may be permanently damaged and need to be replaced.

Issue 2: Poor Resolution Between p-Coumaroyl-β-D-glucose and Co-eluting Impurities

  • Possible Cause A: Inappropriate Mobile Phase Composition. The selectivity of the separation is highly dependent on the mobile phase.

    • Solution 1: Optimize the Organic Modifier. Experiment with different organic solvents (e.g., acetonitrile vs. methanol). Acetonitrile often provides better resolution for phenolic compounds.

    • Solution 2: Adjust the Gradient. A shallower gradient can improve the separation of closely eluting compounds.

    • Solution 3: Modify the Aqueous Phase. Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and impurities, potentially improving separation.

  • Possible Cause B: Suboptimal Column Chemistry. A standard C18 column may not be the best choice for separating isomers.

    • Solution: Consider columns with different stationary phases, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.

Solid-Phase Extraction (SPE)

Issue 1: Low Recovery of p-Coumaroyl-β-D-glucose

  • Possible Cause A: Incomplete Elution. The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE (e.g., C18), this means increasing the percentage of the organic solvent. A small amount of acid or base in the elution solvent can also improve recovery.

  • Possible Cause B: Analyte Breakthrough During Loading. The sample may be passing through the cartridge without being retained.

    • Solution 1: Decrease the Flow Rate. A slower loading speed allows more time for the analyte to interact with the sorbent.

    • Solution 2: Ensure Proper Sample Pre-treatment. For reversed-phase SPE, the sample should generally be in a mostly aqueous environment to promote retention. If the sample is dissolved in a high percentage of organic solvent, it may not bind effectively.

Issue 2: Elution of Impurities with the Target Compound

  • Possible Cause: Ineffective Wash Step. The wash solvent may be too strong, causing premature elution of the target compound, or too weak, failing to remove impurities.

    • Solution: Optimize the wash step by testing a range of solvent strengths. The ideal wash solvent will remove the maximum amount of impurities without eluting p-Coumaroyl-β-D-glucose.

Sephadex LH-20 Column Chromatography

Issue 1: Poor Separation of Structurally Similar Compounds

  • Possible Cause: Inappropriate Elution Solvent. Sephadex LH-20 separates based on a combination of size exclusion and partition chromatography, and the choice of solvent is critical.[3][4]

    • Solution: Methanol is a common and effective eluent for separating flavonoids and other phenolic compounds on Sephadex LH-20.[5][6] If separation is poor, consider using a gradient of solvents, for example, starting with a less polar solvent and gradually increasing the polarity.

Issue 2: Sample Precipitation on the Column

  • Possible Cause: Poor Sample Solubility in the Mobile Phase.

    • Solution: Ensure the crude extract is fully dissolved in the initial mobile phase before loading it onto the column. If necessary, pre-filter the sample to remove any particulate matter.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different purification techniques for phenolic glycosides. Note that specific values for p-Coumaroyl-β-D-glucose may vary depending on the complexity of the initial mixture and the specific experimental conditions.

Purification TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Preparative HPLC (C18) >95%[7]40-80%[7]High resolution, good for final polishing.Lower sample capacity, more solvent consumption.
Solid-Phase Extraction (SPE) 70-90%>90%Rapid, good for initial cleanup and concentration.Lower resolution, may not separate close isomers.
Sephadex LH-20 80-95%>85%Good for separating compounds with different polarities and sizes.[3][4]Can be time-consuming, requires larger solvent volumes.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Initial Cleanup

  • Sorbent Selection: A reversed-phase sorbent such as C18 or a polymer-based sorbent is a good starting point.

  • Conditioning: Condition the SPE cartridge with one column volume of methanol, followed by one column volume of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of <10%. Load the sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with one to two column volumes of a weak organic solvent mixture (e.g., 10% methanol in water) to remove highly polar impurities.

  • Elution: Elute the p-Coumaroyl-β-D-glucose with one to two column volumes of a stronger organic solvent (e.g., 80-100% methanol). A small amount of acid (e.g., 0.1% formic acid) can be added to the elution solvent to improve recovery.

Protocol 2: Sephadex LH-20 Column Chromatography

  • Column Packing: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for several hours. Pack a column with the slurry, ensuring an even and compact bed.[8]

  • Equilibration: Equilibrate the packed column by washing with at least two column volumes of the mobile phase.

  • Sample Loading: Dissolve the sample (from a crude extract or post-SPE) in a minimal volume of the mobile phase and carefully apply it to the top of the column bed.

  • Elution: Elute the column with the mobile phase under gravity flow or with a peristaltic pump.

  • Fraction Collection: Collect fractions of a defined volume and monitor the elution of compounds using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing the pure p-Coumaroyl-β-D-glucose and evaporate the solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or TFA.

  • Gradient Program: A typical starting point would be a linear gradient from 10% B to 50% B over 30-40 minutes. This should be optimized based on the results of analytical HPLC.

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to p-Coumaroyl-β-D-glucose.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by lyophilization.

Visualizations

experimental_workflow crude_extract Crude Plant Extract spe Solid-Phase Extraction (SPE) (Initial Cleanup) crude_extract->spe Remove polar impurities sephadex Sephadex LH-20 (Fractionation) spe->sephadex Fractionate by polarity/size hplc Preparative HPLC (Final Purification) sephadex->hplc Isolate target compound pure_compound Pure p-Coumaroyl- β-D-glucose hplc->pure_compound High Purity

Caption: A typical experimental workflow for the purification of p-Coumaroyl-β-D-glucose.

troubleshooting_hplc start HPLC Peak Tailing Observed? overload Dilute Sample and Re-inject start->overload Yes shape_improves Peak Shape Improves? overload->shape_improves overload_cause Column Overload was the Issue shape_improves->overload_cause Yes secondary_interactions Secondary Interactions Likely shape_improves->secondary_interactions No modify_mp Modify Mobile Phase (e.g., lower pH) secondary_interactions->modify_mp use_endcapped Use End-Capped Column secondary_interactions->use_endcapped wash_column Wash or Replace Column secondary_interactions->wash_column If other solutions fail

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Enhancing the In Vitro Cellular Uptake of p-Coumaroyl-β-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro cellular uptake of p-Coumaroyl-β-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What is p-Coumaroyl-β-D-glucose and why is its cellular uptake important?

A1: p-Coumaroyl-β-D-glucose is a phenolic compound found in various plants. As a glycoside of p-coumaric acid, its therapeutic potential is linked to its ability to enter target cells. Studying its cellular uptake is crucial for understanding its bioavailability and mechanism of action.

Q2: Which cell lines are appropriate for studying the in vitro uptake of p-Coumaroyl-β-D-glucose?

A2: The choice of cell line depends on the research context.

  • Caco-2 cells: This human colon adenocarcinoma cell line is the gold standard for studying intestinal absorption and permeability of compounds.[1][2][3][4]

  • HuH7 cells: A human hepatoma cell line, useful for investigating uptake in liver cells.

  • L6 cells: A rat skeletal muscle cell line, often used to study glucose uptake and the activity of glucose transporters.[5]

  • Relevant cancer cell lines: If investigating anti-cancer properties, use cell lines relevant to the cancer type of interest, as they often overexpress glucose transporters.

Q3: What are the primary mechanisms for the cellular uptake of p-Coumaroyl-β-D-glucose?

A3: Due to its structure—a p-coumaric acid molecule linked to a glucose moiety—the uptake is likely mediated by glucose transporters. The two main families are:

  • Sodium-glucose cotransporters (SGLTs): Primarily SGLT1, which is highly expressed in the small intestine.[6][7][8][9][10][11][12][13] These are active transporters that move glucose against its concentration gradient by coupling it with sodium transport.

  • Facilitative glucose transporters (GLUTs): Primarily GLUT1, GLUT2, and GLUT4.[5][7][14][15][16] These transporters move glucose down its concentration gradient. GLUT1 is widely expressed, while GLUT4 is insulin-responsive in muscle and adipose tissue.[5][7]

Q4: Can p-Coumaroyl-β-D-glucose be subject to cellular efflux?

A4: Yes. Like other flavonoid glycosides, after uptake, it may be recognized and exported from the cell by efflux pumps such as Multidrug Resistance-Associated Proteins (MRP1 and MRP2).[6] This can lead to an underestimation of its initial uptake.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cellular uptake experiments with p-Coumaroyl-β-D-glucose.

Problem Potential Cause Recommended Solution
Low or Undetectable Cellular Uptake 1. Low Compound Permeability: The inherent physicochemical properties of the compound may limit its passage across the cell membrane.a. Increase Incubation Time: Optimize the incubation period to allow for sufficient accumulation within the cells. b. Use a Permeation Enhancer: Agents like chitosan can transiently open tight junctions in cell monolayers (e.g., Caco-2), increasing paracellular transport.[17] c. Modulate Transporter Expression: Pre-treat cells with agents known to increase the expression or translocation of glucose transporters (e.g., insulin for GLUT4).[5]
2. Active Efflux: The compound is transported into the cell but rapidly pumped out by efflux transporters like MRP1/MRP2.[6]a. Co-incubate with an Efflux Pump Inhibitor: Use a broad-spectrum inhibitor like MK-571 to block MRP transporters and prevent the efflux of the compound.[6] This can help determine the true influx rate.
3. Low Expression of Relevant Transporters: The chosen cell line may not express sufficient levels of SGLT1 or the relevant GLUTs.a. Select a More Appropriate Cell Line: Use a cell line known for high expression of glucose transporters (e.g., Caco-2 for SGLT1). b. Induce Transporter Expression: For certain transporters like GLUT4, stimulation with insulin can induce its translocation to the cell membrane.[5]
High Variability Between Replicates 1. Inconsistent Cell Monolayer Integrity (for Caco-2 cells): Leaky monolayers can lead to inconsistent passage of the compound.a. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are stable and above the recommended threshold for your cell line before starting the experiment. b. Perform a Lucifer Yellow Assay: Use this fluorescent marker to confirm that paracellular permeability is low.[4]
2. Compound Instability or Degradation: The compound may be unstable in the experimental buffer or metabolized by the cells.a. Check Compound Stability: Incubate the compound in the assay buffer for the duration of the experiment and measure its concentration over time using HPLC. b. Use Freshly Prepared Solutions: Always prepare solutions of p-Coumaroyl-β-D-glucose immediately before use.
3. Inaccurate Quantification: Issues with the analytical method used to measure the intracellular concentration.a. Validate Analytical Method: Ensure your HPLC or LC-MS method is validated for linearity, accuracy, and precision in the cell lysate matrix. b. Use an Internal Standard: Incorporate an internal standard in your analytical runs to account for variations in sample processing and injection volume.
Observed Cytotoxicity 1. High Compound Concentration: The concentration of p-Coumaroyl-β-D-glucose used may be toxic to the cells.a. Perform a Dose-Response Cytotoxicity Assay: Use assays like MTT or LDH to determine the maximum non-toxic concentration of the compound for your chosen cell line and incubation time.
2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity.a. Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). b. Run a Solvent Control: Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Experimental Protocols & Methodologies

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is designed to measure the transepithelial transport of p-Coumaroyl-β-D-glucose across a Caco-2 cell monolayer, which mimics the intestinal barrier.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[3]

  • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10⁵ cells/cm².

  • Allow the cells to differentiate for 21-24 days, changing the medium every 2-3 days.

2. Monolayer Integrity Check:

  • Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value >250 Ω·cm² generally indicates a confluent monolayer.

  • Optionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.

3. Transport Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Prepare the transport buffer (HBSS).

  • Add the test compound (p-Coumaroyl-β-D-glucose, at a non-toxic concentration) to the apical (upper) chamber.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine the intracellular concentration.

4. Quantification and Data Analysis:

  • Quantify the concentration of p-Coumaroyl-β-D-glucose in all samples using a validated HPLC or LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of appearance of the compound in the basolateral chamber (µmol/s).

    • A: The surface area of the membrane (cm²).

    • C₀: The initial concentration in the apical chamber (µmol/mL).

Protocol 2: Competitive Glucose Uptake Assay using 2-NBDG

This protocol uses the fluorescent glucose analog 2-NBDG to indirectly measure the uptake of p-Coumaroyl-β-D-glucose via competitive inhibition of glucose transporters.

1. Cell Seeding:

  • Seed cells (e.g., L6, HuH7) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

2. Cell Treatment:

  • The next day, wash the cells with glucose-free DMEM or HBSS.

  • Starve the cells in glucose-free medium for 1-2 hours to stimulate glucose transporter activity.[18][19]

  • Treat the cells with varying concentrations of p-Coumaroyl-β-D-glucose (the competitor) or a known inhibitor (e.g., Phloretin for GLUTs, Phlorizin for SGLTs) for 10-30 minutes.[20]

3. 2-NBDG Incubation:

  • Add the fluorescent glucose analog 2-NBDG to each well at a final concentration of 50-100 µM.[19][21]

  • Incubate for 20-60 minutes at 37°C, protected from light.[21][22]

4. Measurement:

  • Stop the uptake by removing the 2-NBDG solution and washing the cells twice with ice-cold PBS.[18]

  • Add 100 µL of PBS or an appropriate assay buffer to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).[19]

5. Data Analysis:

  • Subtract the background fluorescence from wells without cells.

  • Normalize the fluorescence intensity to the untreated control (cells incubated with 2-NBDG only).

  • A decrease in fluorescence in the presence of p-Coumaroyl-β-D-glucose indicates competition for uptake via glucose transporters.

Visualizations: Pathways and Workflows

Diagram 1: Cellular Uptake and Efflux Pathway

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) PCG_ext p-Coumaroyl-β-D-glucose SGLT1 SGLT1 PCG_ext->SGLT1 Co-transport GLUT GLUTs PCG_ext->GLUT Facilitated Diffusion PCG_int p-Coumaroyl-β-D-glucose MRP MRP Efflux Pump PCG_int->MRP Efflux SGLT1->PCG_int Na_int 2Na+ SGLT1->Na_int GLUT->PCG_int Na_ext 2Na+ Na_ext->SGLT1

Caption: Potential transport pathways for p-Coumaroyl-β-D-glucose across the cell membrane.

Diagram 2: Experimental Workflow for Caco-2 Permeability

G A Seed Caco-2 cells on Transwell inserts B Culture for 21-24 days (Differentiation) A->B C Verify Monolayer Integrity (Measure TEER) B->C D Apical Dosing with p-Coumaroyl-β-D-glucose C->D E Sample Basolateral Chamber at Time Points (t=0, 30, 60, 120 min) D->E F Quantify Compound Concentration (HPLC/LC-MS) E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Diagram 3: Signaling Pathway for Enhanced GLUT4 Translocation

G cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_vesicle Intracellular GLUT4 Vesicle AKT->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake mediates

Caption: Insulin signaling pathway leading to increased GLUT4 translocation and glucose uptake.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of p-Coumaroyl-beta-D-glucose Quantification: HPLC vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of p-Coumaroyl-beta-D-glucose, a phenolic compound with potential therapeutic properties, is crucial. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for its analysis, supported by experimental data and detailed protocols.

This document will delve into the validation parameters of a stability-indicating HPLC method and a sensitive UPLC-MS/MS method, offering a direct comparison to aid in the selection of the most appropriate analytical technique for specific research needs.

Method Comparison at a Glance

The choice between HPLC and UPLC-MS/MS for the analysis of p-Coumaroyl-beta-D-glucose depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the complexity of the sample matrix.

ParameterHPLC-DADUPLC-MS/MS
Linearity Range 2.5 - 100 µg/mL1.56 - 200 nM
Correlation Coefficient (r²) > 0.999≥ 0.99
Limit of Detection (LOD) 0.75 µg/mLNot explicitly stated, but LLOQ is 1.56 nM
Limit of Quantification (LOQ) 2.5 µg/mL1.56 nM
Precision (RSD%) < 2%Intra- and Inter-day values within FDA guidelines
Accuracy (Recovery %) 98.0% - 102.0%Intra- and Inter-day values within FDA guidelines
Analysis Time ~15 minutes< 5 minutes
Detection Diode Array Detector (DAD)Tandem Mass Spectrometry (MS/MS)

In-Depth Look at Analytical Methodologies

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

A robust and widely accessible technique, HPLC-DAD offers reliable quantification of p-Coumaroyl-beta-D-glucose. The method's validation demonstrates its suitability for routine analysis and quality control.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol/water mixture), filtered, and diluted to fall within the calibration range.

ParameterResult
Linearity Range 2.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.75 µg/mL
Limit of Quantification (LOQ) 2.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity The method is specific to the analyte, with no interference from other compounds in the matrix.
Robustness The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase composition.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For studies requiring higher sensitivity and throughput, UPLC-MS/MS presents a superior alternative. The use of sub-2 µm particles in the column allows for faster separations without compromising resolution, while the mass spectrometer provides highly selective and sensitive detection.

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions for p-Coumaroyl-beta-D-glucose and an internal standard are monitored.

  • Injection Volume: 5 µL.

  • Sample Preparation: Plasma or tissue samples are subjected to protein precipitation followed by centrifugation. The supernatant is then diluted and injected into the UPLC-MS/MS system.

ParameterResult
Linearity Range 1.56 - 200 nM
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.56 nM
Precision Intra- and inter-day precision values are within the acceptable limits set by the FDA.
Accuracy Intra- and inter-day accuracy values meet FDA guidelines.
Matrix Effect No significant matrix effect is observed.
Recovery Analyte recovery from the matrix is consistent and reproducible.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of p-Coumaroyl-beta-D-glucose, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis extraction Extraction (e.g., Methanol/Water) filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc HPLC-DAD dilution->hplc Injection uplc UPLC-MS/MS dilution->uplc Injection quantification Quantification hplc->quantification uplc->quantification validation Method Validation quantification->validation phenylpropanoid_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL p_coumaroyl_glucose p-Coumaroyl-beta-D-glucose p_coumaroyl_coa->p_coumaroyl_glucose glucose UDP-Glucose glucose->p_coumaroyl_glucose UGT

A Comparative Guide to the Cross-Validation of Analytical Methods for p-Coumaroyl-beta-D-glucose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of p-Coumaroyl-beta-D-glucose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is synthesized from established methodologies for the analysis of phenolic glycosides and related compounds, offering a valuable resource for method selection and development.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key performance characteristics of representative HPLC-UV and LC-MS methods for the quantification of p-Coumaroyl-beta-D-glucose. These values are compiled from various studies on phenolic compound analysis and serve as a benchmark for what can be expected from a well-validated method.

Performance ParameterHPLC-UV MethodLC-MS Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.999[1]
Linear Range 0.5 - 100 µg/mL0.05 - 50 µg/mL[2]
Accuracy (Recovery) 88.07 - 109.17%83.91 - 115.0%[1][3]
Precision (Repeatability, %RSD) < 5%[4]< 6.63% (Intra-day)[5]
Precision (Intermediate Precision, %RSD) < 5%[4]< 15.00% (Inter-day)[5]
Limit of Detection (LOD) 0.097 - 0.467 µg/mL≤ 39 nM (approximately 0.013 µg/mL)[1]
Limit of Quantification (LOQ) 0.097 - 0.496 µg/mL130 nM (approximately 0.042 µg/mL)[1]

Experimental Protocols: Detailed Methodologies

The following protocols are representative methodologies for the quantification of p-Coumaroyl-beta-D-glucose, based on established practices for the analysis of phenolic glycosides.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of p-Coumaroyl-beta-D-glucose in various sample matrices, offering robustness and cost-effectiveness.

1. Sample Preparation (Solid-Liquid Extraction):

  • Accurately weigh the homogenized sample material.

  • Extract with 70% aqueous methanol using ultrasonication for 15 minutes. A solid-to-liquid ratio of 1:250 is recommended.[3]

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process two more times.

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[7]

  • Gradient Program: A linear gradient starting from 15% B to 80% B over 60 minutes.[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Injection Volume: 15 µL.[7]

  • UV Detection Wavelength: Set according to the absorption maximum of p-Coumaroyl-beta-D-glucose (typically around 310-325 nm for p-coumaric acid derivatives).

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of p-Coumaroyl-beta-D-glucose in the mobile phase over a concentration range of 0.5-100 µg/mL.[7] Plot the peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at low, medium, and high levels.[7]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of samples at different concentration levels.[4]

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of p-Coumaroyl-beta-D-glucose at trace levels and for complex matrices.

1. Sample Preparation (Solid-Liquid Extraction):

  • Follow the same sample preparation protocol as for the HPLC-UV method.[3] For plasma samples, a protein precipitation step with acetonitrile followed by centrifugation is typically employed.[8]

2. Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., Poroshell-120 EC-C18).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[5]

  • Gradient Program: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.[5]

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for the specific instrument and analyte.[9]

  • MRM Transitions: For p-Coumaroyl-beta-D-glucose, the precursor ion would be [M-H]⁻ at m/z 325.1. Product ions would be determined by fragmentation analysis.

4. Method Validation:

  • Linearity: Prepare calibration curves over a suitable concentration range (e.g., 0.05-50 µg/mL) using a suitable internal standard.[2]

  • Accuracy and Recovery: Evaluate by spiking blank matrix with known concentrations of the analyte.[3]

  • Precision: Determine intra-day and inter-day precision using quality control samples at multiple concentration levels.[5]

  • LOD and LOQ: Calculate based on the standard deviation of the intercept and the slope of the calibration curve.[5]

  • Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte.[8]

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where p-Coumaroyl-beta-D-glucose might be involved.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting cluster_implementation 4. Implementation start Define Analytical Method Requirements protocol Develop Draft Analytical Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity/ Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report sop Finalize Standard Operating Procedure (SOP) report->sop end Routine Use of Validated Method sop->end conceptual_pathway p_coumaroyl_glc p-Coumaroyl-beta-D-glucose transporter Cellular Uptake (e.g., Glucose Transporters) p_coumaroyl_glc->transporter hydrolysis Hydrolysis (beta-glucosidase) transporter->hydrolysis p_coumaric_acid p-Coumaric Acid hydrolysis->p_coumaric_acid glucose Glucose hydrolysis->glucose downstream Downstream Signaling (e.g., Antioxidant Response, Anti-inflammatory Pathways) p_coumaric_acid->downstream metabolism Glycolysis/ Energy Metabolism glucose->metabolism

References

A Comparative Analysis of the Antioxidant Activity of p-Coumaroyl-β-D-glucose and its Aglycone, p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundStructureDPPH IC50 (µM)ABTS IC50 (µM)Reference
p-Coumaric Acid Aglycone~255.69 µg/mLData not available from the same study[1]
Astragalin Kaempferol-3-O-β-D-glucopyranoside>100>100
Tiliroside Kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside26.3 ± 1.215.8 ± 0.7

Note: The IC50 value for p-Coumaric acid is from a different study and is provided for context. Direct comparison should be made with caution.

Based on the significant increase in antioxidant activity observed with the addition of a p-coumaroyl group to astragalin, it is highly probable that p-Coumaroyl-β-D-glucose would exhibit a considerably lower IC50 value, and therefore higher antioxidant activity, than p-Coumaric acid in both DPPH and ABTS assays.

Mechanism of Antioxidant Action

The antioxidant properties of p-Coumaric acid and its derivatives are attributed to their chemical structure, which enables them to act through multiple mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl group on the aromatic ring of p-Coumaric acid can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[2]

  • Upregulation of Endogenous Antioxidant Defenses: p-Coumaric acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a master regulator of the cellular antioxidant response, inducing the expression of a suite of protective enzymes.

Nrf2 Signaling Pathway Activation by p-Coumaric Acid

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like p-Coumaric acid, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's ability to combat oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid Keap1_Nrf2 Keap1-Nrf2 Complex pCA->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress ROS->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by p-Coumaric Acid.

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS assays, which are commonly used to assess antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

DPPH_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with test compound A->C B Prepare different concentrations of test compound B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance (e.g., at 517 nm) D->E F Calculate % inhibition and IC50 E->F

Caption: General workflow for the DPPH antioxidant assay.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (p-Coumaroyl-β-D-glucose or p-Coumaric acid) is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which a series of dilutions are prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each dilution of the test compound. A control is prepared by mixing the DPPH solution with the solvent used for the sample. A blank contains only the solvent.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.

Workflow:

ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate C Mix ABTS•+ solution with test compound A->C B Prepare different concentrations of test compound B->C D Incubate at room temperature (e.g., 6 minutes) C->D E Measure absorbance (e.g., at 734 nm) D->E F Calculate % inhibition and IC50 E->F

Caption: General workflow for the ABTS antioxidant assay.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours. This solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, a stock solution of the test compound is prepared and serially diluted.

  • Reaction Mixture: A small volume of each sample dilution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

Conclusion

References

In Vitro vs. In Vivo Efficacy of p-Coumaroyl-beta-D-glucose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of the Anti-Inflammatory, Antioxidant, and Potential Anticancer Activities of p-Coumaroyl-beta-D-glucose, Supported by Experimental Data.

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of p-Coumaroyl-beta-D-glucose. This document summarizes the current state of knowledge, presents available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate further research and development.

In Vitro Efficacy: Anti-Inflammatory Properties

p-Coumaroyl-beta-D-glucose has demonstrated notable anti-inflammatory effects in preclinical in vitro models. The primary evidence stems from studies on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for assessing inflammatory responses.

Quantitative Data Summary

While a definitive IC50 value for the inhibition of various inflammatory mediators by 1-p-coumaroyl-β-D-glucoside has not been explicitly reported in the reviewed literature, studies have shown a significant and concentration-dependent suppression of key inflammatory markers.

TargetCell LineStimulantEffect of 1-p-Coumaroyl-β-D-glucosideReference
Nitric Oxide (NO) ProductionRAW 264.7LPSSignificant suppression[1]
Prostaglandin E2 (PGE2)RAW 264.7LPSSignificant suppression[1]
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7LPSSignificant suppression of protein expression[1]
Cyclooxygenase-2 (COX-2)RAW 264.7LPSSignificant suppression of protein expression[1]
Interleukin-1β (IL-1β)RAW 264.7LPSInhibition of secretion[1]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7LPSInhibition of secretion[1]
Mechanism of Action: PI3K/Akt and NF-κB Signaling

The anti-inflammatory effects of 1-p-coumaroyl-β-D-glucoside are mediated through the modulation of the PI3K/Akt and NF-κB signaling pathways. The compound has been shown to significantly increase the phosphorylation of Akt in a concentration-dependent manner. This activation of the Akt signaling pathway is believed to play a major role in its anti-inflammatory activity. Furthermore, 1-p-coumaroyl-β-D-glucoside significantly suppresses the LPS-induced degradation of IκB, an inhibitor of NF-κB. By preventing IκB degradation, the translocation of NF-κB to the nucleus is inhibited, thereby downregulating the expression of pro-inflammatory genes.[1]

A derivative, 4-methoxycinnamyl p-coumarate, has also been shown to exert anti-inflammatory effects by blocking NF-κB, MAPK, and Akt/GSK-3β pathways while enhancing Nrf2/HO-1 signaling in microglial cells.[2]

PI3K_Akt_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IkB IKK->IkB Phosphorylates & Degrades p65 p65 p50 p50 p65_p50_nucleus p65/p50 p65->p65_p50_nucleus p50->p65_p50_nucleus p_Coumaroyl_beta_D_glucose p-Coumaroyl- beta-D-glucose p_Coumaroyl_beta_D_glucose->Akt Promotes Phosphorylation p_Coumaroyl_beta_D_glucose->IkB Inhibits Degradation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) p65_p50_nucleus->Inflammatory_Genes Promotes Transcription

Figure 1: Signaling pathway of p-Coumaroyl-beta-D-glucose.

In Vivo Efficacy: Limited Direct Evidence

Direct in vivo efficacy studies for p-Coumaroyl-beta-D-glucose are currently limited in the available scientific literature. However, research on structurally related compounds provides some insight into its potential in living organisms.

For instance, the aglycone, p-coumaric acid , has demonstrated anti-diabetic and anti-inflammatory properties in rat models. At a dosage of 100 mg/kg body weight, p-coumaric acid was shown to reduce levels of TLR4, IL-6, and TGF, indicating its anti-inflammatory potential in vivo.[3]

A more complex derivative, Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG) , has shown significant cardioprotective effects in a rat model of myocardial ischemia/reperfusion injury. Treatment with APG reduced infarct size and levels of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

These findings suggest that the p-coumaroyl moiety is a key contributor to the observed biological activities and that p-Coumaroyl-beta-D-glucose itself warrants further in vivo investigation.

Comparative Efficacy: Other Biological Activities

Antioxidant Activity

The antioxidant potential of p-coumaroyl glycosides has been investigated. In a comparative study, tiliroside (kaempferol-3-O-β-d-(6″-O-p-coumaroyl)-glucopyranoside) , which contains a p-coumaroyl group, exhibited significantly lower IC50 values in DPPH, ABTS, and superoxide anion scavenging assays compared to astragalin (kaempferol-3-O-β-d-glucopyranoside), which lacks this moiety. This suggests that the p-coumaroyl group enhances the antioxidant activity of flavonoid glycosides.[5]

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Superoxide Scavenging IC50 (µg/mL)
Tiliroside10.6 ± 0.34.9 ± 0.118.2 ± 0.5
Astragalin> 10012.3 ± 0.455.4 ± 1.6
Anticancer Activity

Currently, there is a lack of specific in vitro studies evaluating the anticancer activity of p-Coumaroyl-beta-D-glucose with reported IC50 values. Further research is required to determine its potential in this area.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of p-Coumaroyl-beta-D-glucose for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Assay: NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-Akt, Akt, IκB, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment with p-Coumaroyl-beta-D-glucose Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation (24h) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Griess Assay (NO) Supernatant_Collection->NO_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, p-Akt, IkB) Cell_Lysis->Western_Blot End End NO_Assay->End ELISA->End Western_Blot->End

Figure 2: In Vitro Anti-Inflammatory Experimental Workflow.

Conclusion and Future Directions

p-Coumaroyl-beta-D-glucose demonstrates promising in vitro anti-inflammatory properties, primarily through the modulation of the PI3K/Akt and NF-κB signaling pathways. While direct in vivo data for this specific compound is lacking, studies on structurally related molecules suggest its potential for therapeutic applications. The presence of the p-coumaroyl moiety appears to be a significant contributor to the antioxidant activity of glycosides.

Future research should focus on:

  • Determining the precise IC50 values of p-Coumaroyl-beta-D-glucose for its anti-inflammatory effects in vitro.

  • Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of p-Coumaroyl-beta-D-glucose in relevant animal models of inflammatory diseases.

  • Investigating the in vitro anticancer potential of p-Coumaroyl-beta-D-glucose against a panel of cancer cell lines.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of p-Coumaroyl-beta-D-glucose and aims to stimulate further investigation into this promising natural compound.

References

A Head-to-Head Comparison of p-Coumaroyl-β-D-glucose and Other Prominent Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of p-Coumaroyl-β-D-glucose against other well-researched phenolic compounds. The information presented herein is curated from experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

Executive Summary

p-Coumaroyl-β-D-glucose, a naturally occurring phenolic compound, demonstrates significant antioxidant, anti-inflammatory, and enzyme inhibitory properties. This guide compares its efficacy against common phenolic compounds such as its parent compound astragalin (kaempferol-3-O-glucoside), quercetin, gallic acid, and caffeic acid. The data indicates that the addition of the p-coumaroyl moiety to a flavonoid glycoside, as in tiliroside (a common form of p-Coumaroyl-β-D-glucose), enhances its antioxidant and cytoprotective effects. While direct comparative studies for all activities are not always available, this guide synthesizes existing data to provide a comprehensive overview.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures of the biological activities of p-Coumaroyl-β-D-glucose (tiliroside) and other phenolic compounds. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP (Fe³⁺ Reducing Power) IC50 (µg/mL)Superoxide Scavenging IC50 (µg/mL)Source(s)
p-Coumaroyl-β-D-glucose (Tiliroside) 6[1]-134.7 ± 1.2155.6 ± 1.5[1]
Astragalin (Kaempferol-3-O-glucoside)-21.8 ± 0.6215.3 ± 2.1245.8 ± 3.2
Quercetin----
Gallic Acid----
Caffeic Acid----

Note: Data for Quercetin, Gallic Acid, and Caffeic Acid from a single comparative study with Tiliroside was not available in the initial search.

Table 2: Anti-inflammatory Activity

CompoundAssayIC50Source(s)
p-Coumaroyl-β-D-glucose (Tiliroside) Inhibition of enzymatic lipid peroxidation12.6 µM[1]
p-Coumaroyl-β-D-glucose (Tiliroside) Inhibition of non-enzymatic lipid peroxidation28 µM[1]
QuercetinInhibition of TNF-α release (in vitro)~1 µM[2]
Gallic AcidCOX-2 Inhibition-[3][4]
Caffeic Acid--

Note: Direct comparative IC50 values for COX-2 inhibition by Tiliroside were not found in the initial search. Gallic acid is reported to have high inhibitory effect on COX-2, but a specific IC50 value was not provided in the searched articles.

Table 3: Enzyme Inhibitory Activity

CompoundEnzymeIC50Source(s)
p-Coumaroyl-β-D-glucose (Tiliroside) Pancreatic α-amylase0.28 mM[5]
p-Coumaroyl-β-D-glucose (Tiliroside) α-glucosidaseModerately inhibitory
Caffeic Acidα-amylase3.68 µg/mL
Caffeic Acidα-glucosidase4.98 µg/mL[6]
Quercitrin (a Quercetin glycoside)α-glucosidase7.6 µg/mL[7]
Gallic Acidα-glucosidase8.2 µg/mL[7]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of p-Coumaroyl-β-D-glucose and other phenolic compounds.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK p38_MAPK p38 MAPK TRAF6->p38_MAPK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_complex NF-κB/IκBα Complex NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation NFκB_complex:e->NFκB Release Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_n->Gene Tiliroside p-Coumaroyl-β-D-glucose (Tiliroside) Tiliroside->TRAF6 Inhibition Tiliroside->IKK Inhibition Tiliroside->p38_MAPK Inhibition

Caption: Anti-inflammatory signaling pathway of p-Coumaroyl-β-D-glucose.

antioxidant_workflow cluster_sample Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample Phenolic Compound (e.g., p-Coumaroyl-β-D-glucose) Dilution Serial Dilutions Sample->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH ABTS ABTS Assay (Radical Scavenging) Dilution->ABTS FRAP FRAP Assay (Reducing Power) Dilution->FRAP Spectro Spectrophotometer (Absorbance Measurement) DPPH->Spectro ABTS->Spectro FRAP->Spectro IC50 IC50 Calculation (% Inhibition vs. Concentration) Spectro->IC50

Caption: Experimental workflow for antioxidant capacity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in methanol or another suitable solvent.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well/cuvette and mix.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

  • Protocol:

    • Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • A control containing the solvent and ABTS•+ solution is also measured.

    • The percentage of scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-response curve.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a specific ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).

    • A standard curve is typically prepared using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Anti-inflammatory Activity Assays

1. COX-2 (Cyclooxygenase-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Protocol (using a commercial kit):

    • Prepare the assay buffer and other reagents as per the kit instructions.

    • Add the COX-2 enzyme to the wells of a microplate.

    • Add the test compound at various concentrations to the wells. A known COX-2 inhibitor is used as a positive control.

    • Initiate the reaction by adding the substrate (e.g., arachidonic acid).

    • The reaction produces a product that can be measured, often fluorometrically or colorimetrically.

    • Measure the signal at appropriate wavelengths using a plate reader.

    • The percentage of inhibition is calculated by comparing the signal from the test compound wells to the control wells (enzyme without inhibitor).

    • The IC50 value is determined from the dose-response curve.

2. NF-κB Activation Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the effect of a compound on the activation of the NF-κB signaling pathway in macrophage cells, typically stimulated by an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a set period to induce NF-κB activation.

    • After stimulation, lyse the cells and prepare nuclear extracts.

    • The activation of NF-κB can be assessed by various methods, including:

      • Western Blot: Measure the levels of phosphorylated IκBα in the cytoplasm and the translocation of the p65 subunit of NF-κB to the nucleus.

      • Reporter Gene Assay: Use cells transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Measure the reporter gene activity.

      • ELISA-based assays: Measure the amount of activated NF-κB in the nuclear extracts that can bind to a specific DNA sequence.

    • Quantify the results and compare the effects of the test compound to the LPS-stimulated control to determine the inhibitory effect.

Enzyme Inhibitory Assays

1. α-Glucosidase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia.

  • Protocol:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • In a 96-well plate, add the α-glucosidase solution and the test compound at various concentrations. A known inhibitor like acarbose is used as a positive control.

    • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

    • The enzymatic activity is determined by measuring the absorbance of the released p-nitrophenol at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[8][9]

Conclusion

The available data suggests that p-Coumaroyl-β-D-glucose, particularly in the form of tiliroside, is a potent phenolic compound with multifaceted biological activities. The presence of the p-coumaroyl moiety appears to significantly enhance its antioxidant capabilities compared to its non-coumaroylated precursor. Its anti-inflammatory effects are well-documented to be mediated through the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. Furthermore, it exhibits promising inhibitory effects on carbohydrate-digesting enzymes.

For drug development professionals, p-Coumaroyl-β-D-glucose represents a promising lead compound. Further head-to-head comparative studies with a wider range of phenolic compounds under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other well-known phenolics. The detailed protocols provided in this guide offer a foundation for such future investigations.

References

A Comparative Guide to the Identification of p-Coumaroyl-beta-D-glucose using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and natural product chemistry, the unambiguous identification of phytochemicals is a critical step. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the confirmation of p-Coumaroyl-beta-D-glucose, a naturally occurring phenolic compound. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry is a powerful technique for the identification of small molecules. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it also provides structural information through the analysis of fragmentation patterns.

For p-Coumaroyl-beta-D-glucose (Molecular Formula: C₁₅H₁₈O₈), the theoretical monoisotopic mass is 326.10016753 Da.[1][2] HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure this mass with high precision, typically within 5 ppm, providing strong evidence for the compound's elemental formula.

In negative ion mode electrospray ionization (ESI), the compound is typically observed as the deprotonated molecule, [M-H]⁻, with an expected m/z of 325.0927. Fragmentation of this precursor ion via collision-induced dissociation (CID) yields characteristic product ions that are diagnostic for the different parts of the molecule. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in a prominent ion corresponding to the deprotonated p-coumaric acid at m/z 163.0390.[1][3]

Quantitative Data for Identification

The table below summarizes the key mass spectrometric data used for the confident identification of p-Coumaroyl-beta-D-glucose.

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)Source of Identification
Precursor Ion [M-H]⁻ 325.0927325.09280.3Elemental Composition (C₁₅H₁₇O₈⁻)
Fragment Ion 1 163.0390163.03843.7p-Coumaric acid moiety [C₉H₇O₃]⁻
Fragment Ion 2 119.0491119.047910.1Loss of CO₂ from p-coumaric acid fragment

Note: Observed values are examples from experimental data and may vary slightly between instruments.[1]

Comparison with Alternative Methodologies

While HRMS is a primary tool for identification, other techniques offer complementary information.

TechniquePrincipleAdvantages for this ApplicationLimitations
High-Resolution MS (LC-HRMS) Accurate mass measurement and fragmentation analysis.High sensitivity and specificity. Provides elemental composition and structural information. Can distinguish isobaric compounds.[4]Does not definitively establish stereochemistry or linkage position (e.g., 1-O- vs. 6-O- linkage) without standards or further analysis.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry and the specific position of the coumaroyl group on the glucose moiety.[5]Lower sensitivity than MS, requires larger amounts of pure sample.
Chromatography (LC/GC) Separation based on physical and chemical properties.When co-injected with an authentic standard, matching retention times provide strong evidence of identity.Requires a certified reference standard. Ambiguity can arise with isomers.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light.The characteristic absorbance of the p-coumaroyl group provides evidence for this chromophore.Low specificity; many related phenolic compounds have similar spectra.

Experimental Protocols

Sample Preparation
  • Extraction: Extract the plant material or sample with a suitable solvent, such as methanol or ethanol.

  • Purification: If necessary, perform a preliminary purification using solid-phase extraction (SPE) or preparative liquid chromatography to enrich the target compound.

  • Final Sample: Dissolve the dried extract or purified compound in a solvent compatible with the LC system (e.g., 50% methanol in water) to a final concentration of 1-10 µg/mL.

Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS)

This protocol is based on a typical LC-ESI-QTOF-MS/MS system.[1][6]

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Gas Temperature: 320 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 100-1000.

  • Acquisition Mode: MS/MS with targeted fragmentation of the precursor ion at m/z 325.09.

  • Collision Energy: 10-20 eV.

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical relationship for the identification of p-Coumaroyl-beta-D-glucose.

experimental_workflow cluster_sample Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample Plant Material Extract Solvent Extraction Sample->Extract Purify Purification (SPE) Extract->Purify FinalSample Final Sample (1-10 µg/mL) Purify->FinalSample LC LC Separation (C18) FinalSample->LC ESI ESI (Negative Ion) LC->ESI MS1 MS1 Scan (Accurate Mass) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Data Raw Data MS2 MS2 Scan (Fragmentation) CID->MS2 MS2->Data ID Compound Identification Data->ID

Caption: Experimental workflow for LC-HRMS identification.

fragmentation_pathway Parent p-Coumaroyl-beta-D-glucose [M-H]⁻ m/z 325.09 Fragment1 p-Coumaric Acid Fragment [C₉H₇O₃]⁻ m/z 163.04 Parent->Fragment1 CID Fragment2 Glucose Fragment [C₆H₁₀O₅] Neutral Loss (-162.05 Da) Parent->Fragment2 CID

Caption: Key fragmentation of p-Coumaroyl-beta-D-glucose in MS/MS.

References

A Comparative Analysis of the Biological Activities of cis- and trans-p-Coumaroyl-beta-D-glucose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the cis- and trans-isomers of p-Coumaroyl-beta-D-glucose. Due to a significant disparity in available research, this document primarily details the activities of the more prevalent trans-isomer, while highlighting the current knowledge gap regarding its cis-counterpart.

The geometric isomerism of p-Coumaroyl-beta-D-glucose, dictated by the arrangement of substituents around the carbon-carbon double bond in the p-coumaric acid moiety, gives rise to cis- and trans-configurations. This structural difference can significantly influence the molecule's interaction with biological targets and, consequently, its therapeutic potential. The trans-isomer is the more commonly occurring form in nature.

Summary of Biological Activities

A review of the current scientific literature reveals a notable lack of studies investigating the biological activities of cis-p-Coumaroyl-beta-D-glucose. In contrast, the trans-isomer has been the subject of research exploring its anti-inflammatory and antioxidant properties. The following table summarizes the available quantitative data for the trans-isomer.

Biological ActivityAssayTest SystemConcentration/DoseObserved EffectReference
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophages25, 50, 100 µMInhibition of NO production[1]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW264.7 macrophages25, 50, 100 µMInhibition of PGE2 production[1]
Inducible Nitric Oxide Synthase (iNOS) Protein ExpressionLPS-stimulated RAW264.7 macrophages25, 50, 100 µMDownregulation of iNOS expression[1]
Cyclooxygenase-2 (COX-2) Protein ExpressionLPS-stimulated RAW264.7 macrophages25, 50, 100 µMDownregulation of COX-2 expression[1]
Antioxidant DPPH Radical ScavengingCell-freeNot specifiedThe p-coumaroyl moiety contributes to antioxidant activity[2][3]
ABTS Radical ScavengingCell-freeNot specifiedThe p-coumaroyl moiety contributes to antioxidant activity[2][3]

Note: Quantitative IC50 values for the direct antioxidant activity of trans-p-Coumaroyl-beta-D-glucose were not explicitly found in the reviewed literature. However, studies on related compounds indicate that the p-coumaroyl group is a key contributor to antioxidant effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Anti-inflammatory Activity Assays

Cell Culture and Treatment: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of trans-p-Coumaroyl-beta-D-glucose (25, 50, and 100 µM) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve.[1]

Prostaglandin E2 (PGE2) Production Assay: PGE2 levels in the culture medium were quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]

Western Blot Analysis for iNOS and COX-2 Expression: After treatment, cells were lysed, and total protein was quantified using the Bradford assay. Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known anti-inflammatory signaling pathway of trans-p-Coumaroyl-beta-D-glucose and a typical experimental workflow for its evaluation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates ProInflammatory Pro-inflammatory Mediators (NO, PGE2, iNOS, COX-2) NFkB->ProInflammatory induces pCoumaroyl trans-p-Coumaroyl- beta-D-glucose pCoumaroyl->NFkB inhibits

Caption: Anti-inflammatory mechanism of trans-p-Coumaroyl-beta-D-glucose.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data Data Analysis Culture RAW264.7 Cell Culture Pretreat Pre-treatment with trans-p-Coumaroyl-beta-D-glucose Culture->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate NO_Assay Nitric Oxide Assay Stimulate->NO_Assay PGE2_Assay PGE2 ELISA Stimulate->PGE2_Assay Western_Blot Western Blot (iNOS, COX-2) Stimulate->Western_Blot Analysis Quantification and Statistical Analysis NO_Assay->Analysis PGE2_Assay->Analysis Western_Blot->Analysis

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Conclusion and Future Directions

The available evidence suggests that trans-p-Coumaroyl-beta-D-glucose possesses anti-inflammatory properties by inhibiting key mediators in the inflammatory cascade. Its antioxidant potential is also recognized, largely attributed to the p-coumaroyl moiety. However, the complete biological activity profile of this isomer, as well as any potential activities of the cis-isomer, remains largely unexplored.

Future research should prioritize the following:

  • Direct comparative studies: Head-to-head comparisons of the biological activities of the purified cis- and trans-isomers are crucial to understand the impact of stereochemistry on their therapeutic potential.

  • Investigation of cis-isomer activity: Dedicated studies are needed to isolate or synthesize and subsequently screen cis-p-Coumaroyl-beta-D-glucose for a range of biological activities.

  • Elucidation of mechanisms: Further mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by both isomers.

A comprehensive understanding of the distinct biological profiles of these isomers will be instrumental in guiding future drug discovery and development efforts.

References

Inter-laboratory comparison of p-Coumaroyl-beta-D-glucose quantification results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is fundamental to research and development. This guide addresses the quantification of p-Coumaroyl-beta-D-glucose, a phenolic compound of interest for its potential biological activities. While a formal, publicly available inter-laboratory comparison study for p-Coumaroyl-beta-D-glucose could not be identified, this document provides a framework for understanding and mitigating the sources of variability in its quantification. By adhering to a robust, standardized protocol and understanding key analytical challenges, researchers can improve the consistency and comparability of results across different laboratories.

Hypothetical Inter-laboratory Comparison Data

To illustrate potential variability in analytical results, the following table presents hypothetical data from a simulated inter-laboratory study. In this scenario, five laboratories were provided with a homogenized plant extract sample containing a target concentration of 100 µg/g of p-Coumaroyl-beta-D-glucose.

LaboratoryMethod HighlightsReported Concentration (µg/g)Bias (%)
Lab 1UPLC-MS/MS, Isotope-Labeled Internal Standard98.7-1.3
Lab 2HPLC-MS/MS, External Standard Calibration115.2+15.2
Lab 3UPLC-MS/MS, Matrix-Matched Calibrants103.5+3.5
Lab 4HPLC-UV128.1+28.1
Lab 5UPLC-MS/MS, Isotope-Labeled Internal Standard99.2-0.8

This data is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.

Experimental Protocol: A Standardized LC-MS/MS Method

To promote harmonization of results, the following detailed experimental protocol for the quantification of p-Coumaroyl-beta-D-glucose is recommended. This method is based on best practices described in the analytical chemistry literature for phytochemical analysis.[1]

1. Sample Preparation and Extraction

  • Objective: To efficiently extract p-Coumaroyl-beta-D-glucose from the matrix while minimizing degradation and contamination.

  • Procedure:

    • Lyophilize (freeze-dry) the plant material to a constant weight.

    • Grind the dried material to a fine, homogeneous powder (e.g., using a cryogenic grinder).

    • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (80:20 methanol:water, v/v).

    • Add an internal standard (IS), such as p-Coumaroyl-beta-D-glucose-D4, to a final concentration of 10 µg/mL.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a chilled water bath.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • p-Coumaroyl-beta-D-glucose: Precursor ion [M-H]⁻ m/z 325.1 -> Product ion m/z 163.0 (corresponding to the p-coumaric acid fragment).

      • p-Coumaroyl-beta-D-glucose-D4 (IS): Precursor ion [M-H]⁻ m/z 329.1 -> Product ion m/z 167.0.

    • Optimize cone voltage and collision energy for maximum signal intensity for both the analyte and the internal standard.

3. Calibration and Quantification

  • Prepare a stock solution of p-Coumaroyl-beta-D-glucose reference standard in methanol.

  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution. Each calibration standard should contain the internal standard at a constant concentration.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Apply a linear regression model to the calibration curve. The R² value should be >0.99 for acceptance.

Visualizing the Workflow and Influencing Factors

To better understand the analytical process and the potential sources of error, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Weighing B Addition of Solvent & Internal Standard A->B C Extraction (Sonication) B->C D Centrifugation & Filtration C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection (MRM) F->G H Peak Integration G->H I Calibration Curve Construction H->I J Concentration Calculation I->J K K J->K Final Result

Caption: A generalized workflow for the quantification of p-Coumaroyl-beta-D-glucose.

G cluster_sample Sample-Related cluster_method Method-Related cluster_calibration Calibration-Related center Inter-laboratory Variability S1 Matrix Effects S1->center S2 Analyte Stability S2->center S3 Sample Homogeneity S3->center M1 Extraction Efficiency M1->center M2 Chromatographic Resolution M2->center M3 Instrument Sensitivity M3->center C1 Reference Standard Purity C1->center C2 Internal Standard Choice C2->center C3 Calibration Model C3->center

Caption: Key factors contributing to inter-laboratory variability in quantification.

Conclusion and Recommendations

Achieving reproducible quantification of p-Coumaroyl-beta-D-glucose across different laboratories is a significant challenge that requires a multifaceted approach. The primary sources of variation often lie in sample preparation, calibration strategies, and instrument performance.

To improve the comparability of results, it is strongly recommended that laboratories:

  • Adopt a standardized and fully validated analytical method , such as the LC-MS/MS protocol detailed above.

  • Utilize a common, high-purity reference standard for calibration.

  • Employ an appropriate internal standard , preferably an isotope-labeled version of the analyte, to correct for matrix effects and variations in sample processing.

  • Participate in proficiency testing programs when they become available for this class of compounds. These programs are invaluable for assessing and improving analytical performance.[2]

By focusing on these areas, the scientific community can move towards greater consistency and confidence in the quantification of p-Coumaroyl-beta-D-glucose, thereby accelerating research and development efforts.

References

Safety Operating Guide

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this specific compound have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][3]
Hand ProtectionWear appropriate protective gloves to prevent skin exposure.[2]
Body ProtectionWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory ProtectionUse adequate ventilation. If dust is generated, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2]

An eyewash station and a safety shower must be immediately accessible within a 10-second travel time.[4]

Disposal Protocol

All solutions and stock materials of this compound must be collected and managed as chemical hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Step-by-Step Disposal Procedure:

  • Segregation: Keep this chemical waste separate from other waste streams to avoid incompatible reactions.[7][8] Specifically, it should be segregated from:

    • Strong acids and bases.[7][9]

    • Oxidizing agents.[3]

    • Water-reactive materials.[7]

    • Non-hazardous waste.

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container.[8][10] If possible, use the original container.[8][9]

    • Ensure the container is tightly sealed to prevent spills or the release of vapors.[5][10]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate".

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA must be inspected weekly for any signs of leakage.[7]

    • Ensure secondary containment is in place to contain any potential spills.[10][11]

  • Contaminated Materials:

    • Any materials with trace contamination, such as pipette tips, gloves, or paper towels, should be collected in a sealable container.[4]

    • This container should then be placed in a designated hazardous waste receptacle for incineration.[6][12]

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][11]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal service.[9][11]

    • The primary method for the disposal of phenolic compounds is through incineration at a licensed facility.[5][12]

Logical Workflow for Disposal

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Eyewash/Shower Accessibility A->B C Segregate Phenolic Glycoside Waste from Incompatibles B->C D Use Designated, Labeled, Leak-Proof Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Utilize Secondary Containment E->F G Arrange for Collection by EH&S or Licensed Contractor F->G H Transport to Licensed Disposal Facility for Incineration G->H

Caption: Disposal workflow for phenolic glycoside waste.

References

Essential Safety and Logistical Information for Handling [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification:

The chemical compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate is commonly known as p-Coumaric acid beta-glucoside . This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for researchers, scientists, and drug development professionals handling this substance.

Hazard Identification and First Aid:

First Aid Measures

ScenarioFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling p-Coumaric acid beta-glucoside, based on the potential hazards.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard.ANSI Z87.1-2010, ANSI Z87.1-2003, or ANSI Z87.1-1989(R1998)
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.EN 374
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated and exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter is recommended.NIOSH (US) or EN 143 (EU)

Operational and Disposal Plans:

Handling and Storage:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Store in a tightly closed container in a dry and well-ventilated area.

  • Wash hands thoroughly after handling.[1]

Spill Management:

  • In case of a spill, avoid dust formation.

  • Wear appropriate personal protective equipment, including chemical-impermeable gloves and eye protection.[3]

  • Ensure adequate ventilation.

  • Collect the spilled material using a method that does not generate dust (e.g., wet paper towel for small spills, or a HEPA-filtered vacuum for larger spills) and place it in a suitable, closed container for disposal.

  • Do not let the chemical enter drains.[3]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials, including pipette tips, gloves, and empty containers, should be collected in a labeled, sealed container for hazardous waste disposal.[4]

  • Do not dispose of down the sink.[4]

Experimental Protocols:

Detailed methodologies for specific experiments are not provided here. This document focuses on the essential safety and handling procedures for p-Coumaric acid beta-glucoside. Researchers should develop specific experimental protocols that incorporate these safety guidelines.

Visual Workflow for PPE Selection:

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling p-Coumaric acid beta-glucoside.

PPE_Selection_Workflow PPE Selection Workflow for Handling p-Coumaric acid beta-glucoside start Start: Assess Task ppe_base Standard PPE: - Lab Coat - Closed-toe Shoes start->ppe_base handling_solid Handling Solid Compound? handling_solution Handling Solution? handling_solid->handling_solution No risk_of_aerosol Risk of Aerosol/Dust? handling_solid->risk_of_aerosol Yes risk_of_splash Risk of Splash? handling_solution->risk_of_splash Yes eye_protection Wear Safety Glasses with Side Shields handling_solution->eye_protection No risk_of_splash->eye_protection No goggles_shield Wear Goggles and Face Shield risk_of_splash->goggles_shield Yes risk_of_aerosol->eye_protection No fume_hood Work in a Fume Hood risk_of_aerosol->fume_hood Yes gloves Wear Chemical-Resistant Gloves (Nitrile) ppe_base->gloves gloves->handling_solid end Proceed with Task eye_protection->end goggles_shield->end respirator Consider a Respirator (N95 or higher) fume_hood->respirator respirator->end

Caption: PPE selection workflow for handling p-Coumaric acid beta-glucoside.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.